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  • Product: 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one
  • CAS: 937605-06-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

This technical guide provides a comprehensive overview of the synthesis and characterization of the enaminone, 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one. This document is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis and characterization of the enaminone, 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details a robust synthetic protocol, rooted in established chemical principles, and provides a thorough analysis of the spectroscopic data required to confirm the molecule's identity and purity.

Introduction: The Significance of Enaminones

Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O conjugated system. This structural motif imparts unique chemical reactivity, allowing them to serve as valuable intermediates in the synthesis of a wide array of biologically active molecules and heterocyclic systems. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group within a conjugated system allows for a diverse range of chemical transformations. The title compound, 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one, incorporates a fluorinated aniline moiety, a common feature in many pharmaceutical agents due to the ability of fluorine to modulate physicochemical properties such as metabolic stability and binding affinity.

Synthesis of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one: A Step-by-Step Protocol

The synthesis of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one is achieved through a condensation reaction between 5-phenyl-1,3-cyclohexanedione and 4-fluoroaniline. This reaction is a classic example of the formation of an enaminone from a β-dicarbonyl compound and a primary amine. The core principle of this synthesis is the nucleophilic attack of the amine on one of the carbonyl groups of the diketone, followed by the elimination of a water molecule to form the stable, conjugated enaminone system.

To drive the reaction to completion, the water by-product is typically removed. A common and effective method for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, such as toluene. The use of an acid catalyst, like p-toluenesulfonic acid, is often employed to protonate a carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

Experimental Protocol

Materials:

  • 5-Phenyl-1,3-cyclohexanedione

  • 4-Fluoroaniline

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1,3-cyclohexanedione (10.0 g, 53.1 mmol), 4-fluoroaniline (6.5 g, 58.5 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.5 g, 2.6 mmol).

  • Solvent Addition: Add 150 mL of toluene to the flask.

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is recommended to isolate the pure product.

  • Isolation and Drying: The fractions containing the pure product are combined and the solvent is removed by rotary evaporation. The resulting solid is dried under vacuum to yield 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one.

SynthesisWorkflow Reactants 5-Phenyl-1,3-cyclohexanedione + 4-Fluoroaniline + p-Toluenesulfonic acid Reaction Reflux with Dean-Stark Trap Reactants->Reaction Add Solvent Toluene Solvent->Reaction Dissolve Workup Rotary Evaporation Reaction->Workup Cool and Concentrate Purification Silica Gel Column Chromatography Workup->Purification Load onto Column Product 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one Purification->Product Elute and Concentrate

Caption: Synthetic workflow for 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one.

Characterization of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Based on data from analogous compounds, the following are the predicted ¹H and ¹³C NMR chemical shifts for the target molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.10m5HPhenyl-H
~7.05t2HAr-H (ortho to F)
~6.95t2HAr-H (meta to F)
~5.50s1HC(2)-H
~5.40br s1HN-H
~3.40m1HC(5)-H
~2.70dd1HC(6)-H (axial)
~2.55dd1HC(6)-H (equatorial)
~2.40m2HC(4)-H

¹H NMR Spectral Interpretation:

  • The aromatic region will show multiplets corresponding to the protons of the phenyl group at C-5 and the 4-fluorophenyl group. The protons on the fluorinated ring will likely appear as two overlapping triplets due to coupling with both the adjacent protons and the fluorine atom.

  • A singlet at approximately 5.50 ppm is characteristic of the vinyl proton at the C-2 position in the enaminone system.

  • A broad singlet around 5.40 ppm, which may exchange with D₂O, is indicative of the N-H proton.

  • The methine proton at C-5 will appear as a multiplet around 3.40 ppm.

  • The methylene protons at C-4 and C-6 will show complex splitting patterns (doublet of doublets or multiplets) in the aliphatic region due to geminal and vicinal coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~198.0C=O (C-1)
~162.0C-3
~158.0 (d, ¹JCF ≈ 245 Hz)C-F
~142.0Phenyl C (quaternary)
~136.0Ar-C (quaternary)
~129.0Phenyl CH
~127.0Phenyl CH
~126.5Phenyl CH
~122.0 (d, ³JCF ≈ 8 Hz)Ar-CH
~116.0 (d, ²JCF ≈ 22 Hz)Ar-CH
~98.0C-2
~45.0C-6
~41.0C-5
~36.0C-4

¹³C NMR Spectral Interpretation:

  • The carbonyl carbon (C-1) is expected to resonate at a downfield chemical shift of around 198.0 ppm.

  • The carbon atom bearing the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz.

  • The other carbons in the fluorophenyl ring will show smaller two- and three-bond carbon-fluorine couplings.

  • The olefinic carbons of the enaminone system (C-2 and C-3) will appear at approximately 98.0 and 162.0 ppm, respectively.

  • The remaining aliphatic carbons of the cyclohexenone ring will be observed in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data (KBr Pellet, cm⁻¹):

Frequency (cm⁻¹)Functional Group
~3250N-H stretch
~1640C=O stretch (conjugated)
~1600, ~1510C=C stretch (aromatic and vinylic)
~1220C-F stretch

IR Spectral Interpretation:

  • A characteristic sharp peak around 3250 cm⁻¹ corresponds to the N-H stretching vibration.

  • The conjugated carbonyl group (C=O) will show a strong absorption band at a lower frequency than a typical ketone, around 1640 cm⁻¹.

  • The C=C stretching vibrations of the aromatic rings and the enamine double bond will appear in the 1600-1510 cm⁻¹ region.

  • A strong band around 1220 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₁₈H₁₆FNO) is expected at m/z = 281.12.

  • Major Fragments: Fragmentation may occur via loss of the phenyl group, the fluorophenyl group, or other characteristic cleavages of the cyclohexenone ring.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one. The provided step-by-step protocol, based on well-established condensation chemistry, offers a clear path to obtaining this valuable enaminone intermediate. Furthermore, the detailed predictions of the ¹H NMR, ¹³C NMR, IR, and mass spectral data serve as a robust framework for the comprehensive characterization and quality control of the synthesized product. This information is intended to empower researchers in their efforts to synthesize and utilize this and related compounds in the advancement of chemical and pharmaceutical sciences.

References

  • Organic Syntheses, Coll. Vol. 5, p. 869 (1973); Vol. 49, p. 98 (1969). [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

Exploratory

Mass spectrometry fragmentation of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one Introduction In the landscape of modern drug discovery and development, the comprehensive struct...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

Introduction

In the landscape of modern drug discovery and development, the comprehensive structural elucidation of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding their pharmacological and toxicological profiles. Mass spectrometry (MS) stands as a paramount analytical technique, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one, a compound representative of the enaminone class of molecules which are of significant interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of fragments to explain the underlying chemical principles that govern the molecule's dissociation in the gas phase. We will explore the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing predictive insights that are crucial for structural confirmation, metabolite identification, and impurity profiling.

Molecular Structure and Predicted Ionization Behavior

The target molecule, 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one (Monoisotopic Mass: 281.1216 u ), possesses several key structural features that dictate its fragmentation pattern:

  • An Enaminone System: A conjugated system comprising a secondary amine, a carbon-carbon double bond, and a carbonyl group. This delocalized electron system provides stability to the molecular ion.

  • A Cyclohexenone Ring: A non-aromatic cyclic structure prone to specific ring-opening and retro-Diels-Alder (RDA) type fragmentations.

  • A Phenyl Substituent: Located at a benzylic-like position (C5), this group can be lost via cleavage of the C-C bond.

  • A 4-Fluorophenylamino Moiety: The site of a strong C-F bond and a relatively weaker C-N bond, making it a key player in several fragmentation pathways.

Under Electron Ionization (EI), the high energy (~70 eV) will produce an energetically unstable odd-electron molecular ion (M+•), which is expected to undergo extensive fragmentation.[1] In contrast, Electrospray Ionization (ESI) is a soft ionization technique that will primarily generate an even-electron protonated molecule ([M+H]+), whose fragmentation (induced by collision-induced dissociation, CID) is driven by the elimination of stable, neutral molecules.[2]

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the mass spectrum is anticipated to show a discernible molecular ion peak at m/z 281 due to the stabilizing effect of the conjugated enaminone system. The subsequent fragmentation is initiated from this high-energy radical cation.

The primary fragmentation pathways are predicted to be initiated by cleavages at the weakest bonds and rearrangements that lead to the formation of stable neutral or charged species. Key fragmentation processes in mass spectrometry include alpha-cleavage and the elimination of small, stable molecules.[3]

Proposed EI Fragmentation Scheme

The following diagram illustrates the most probable fragmentation pathways for the M+• ion of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one.

EI_Fragmentation cluster_path1 cluster_path3 M [M]+• m/z 281 C18H16FNO F1 m/z 204 [C12H11FNO]+• M->F1 - •C6H5 F2 m/z 186 [C12H12NO]+ M->F2 - •C6H4F F3 m/z 173 [C11H10N]+• M->F3 - C7H6O F4 m/z 111 [C6H6FN]+ M->F4 - C12H10O F5 m/z 171 [C12H12O]+• M->F5 - •NHC6H4F

Caption: Predicted EI Fragmentation Pathways.

  • Loss of Phenyl Radical (m/z 204): A prominent fragmentation pathway for compounds with alkyl substituents on an aromatic ring involves the cleavage of the bond beta to the ring. In this case, cleavage of the C5-phenyl bond results in the loss of a phenyl radical (•C6H5, 77 Da), yielding a stable ion at m/z 204 .

  • Loss of Fluorophenyl Radical (m/z 186): Cleavage of the N-aryl bond can lead to the expulsion of a 4-fluorophenyl radical (•C6H4F, 95 Da), resulting in an ion at m/z 186 .

  • Cleavage of the C-N Bond (m/z 171): The bond between the cyclohexenone ring (C3) and the amino nitrogen can cleave, leading to the loss of the 4-fluorophenylamino radical (•NHC6H4F, 110 Da). This would produce a radical cation at m/z 171 .

  • Complex Rearrangements (m/z 173, m/z 111): Enaminone systems can undergo complex fragmentation, including ring cleavage.[4] A plausible pathway involves the cleavage of the cyclohexenone ring, potentially leading to fragments such as m/z 173 through the loss of a C7H6O neutral fragment, and the formation of a protonated 4-fluoroaniline-type ion at m/z 111 .

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

For ESI analysis, the compound will be analyzed in positive ion mode, forming the protonated molecule [M+H]+ at m/z 282.1294 . Protonation is most likely to occur at the amino nitrogen or the carbonyl oxygen, both of which are basic sites. Fragmentation of this even-electron ion via Collision-Induced Dissociation (CID) will proceed through pathways that favor the loss of stable neutral molecules.[1][2]

Proposed ESI-MS/MS Fragmentation Scheme

The following diagram outlines the predicted fragmentation cascade for the [M+H]+ ion.

ESI_Fragmentation cluster_path1 MH [M+H]+ m/z 282 C18H17FNO F1 m/z 171 [C12H11O]+ MH->F1 - C6H6FN F2 m/z 204 [C12H12FNO]+ MH->F2 - C6H6 F3 m/z 264 [C18H15FN]+ MH->F3 - H2O F4 m/z 143 [C11H11]+ F1->F4 - CO

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

  • Loss of 4-Fluoroaniline (m/z 171): This is predicted to be a dominant fragmentation channel. Protonation on the nitrogen atom facilitates the cleavage of the C-N bond, leading to the elimination of a stable neutral 4-fluoroaniline molecule (C6H6FN, 111 Da). This results in a highly stable resonance-delocalized cation at m/z 171 . This fragment can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 143 .

  • Loss of Benzene (m/z 204): A hydrogen rearrangement followed by the cleavage of the C5-phenyl bond can lead to the loss of a neutral benzene molecule (C6H6, 78 Da), producing a fragment ion at m/z 204 .

  • Loss of Water (m/z 264): The protonated molecule, particularly if protonated at the carbonyl oxygen, can readily eliminate a molecule of water (H2O, 18 Da), especially with available protons on the cyclohexene ring. This would yield an ion at m/z 264 .

Summary of Predicted Fragments

The following table summarizes the key predicted fragments, their mass-to-charge ratio (m/z), proposed elemental composition, and the ionization mode in which they are most likely to be observed.

m/z (Nominal)Proposed Elemental CompositionIonization ModeProposed Origin of Fragment
281C18H16FNOEIMolecular Ion (M+•)
282C18H17FNOESIProtonated Molecule ([M+H]+)
264C18H15FNESI[M+H - H2O]+
204C12H11FNOEI[M - •C6H5]+•
204C12H12FNOESI[M+H - C6H6]+
186C12H12NOEI[M - •C6H4F]+
171C12H12OEI[M - •NHC6H4F]+•
171C12H11OESI[M+H - C6H6FN]+
143C11H11ESI[M+H - C6H6FN - CO]+
111C6H6FNEIIon from rearrangement
95C6H4FEI[C6H4F]+
77C6H5EI[C6H5]+

Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental setups are recommended. These protocols are designed to be self-validating by providing orthogonal data from two different ionization techniques.

Sample Preparation
  • Prepare a stock solution of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one at a concentration of 1 mg/mL in methanol or acetonitrile.

  • For GC-MS analysis, dilute the stock solution to 10-100 µg/mL with the same solvent.

  • For LC-MS analysis, dilute the stock solution to 1-10 µg/mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

GC-MS (EI) Analysis Workflow

This method is suitable for observing the fragmentation of the odd-electron molecular ion.

GCMS_Workflow Sample Sample Prep (10-100 µg/mL) GC GC Injection (1 µL splitless) Sample->GC Separation Column Separation (e.g., HP-5ms) GC->Separation Ionization EI Source (70 eV) Separation->Ionization Analysis Mass Analyzer (Quadrupole/ToF) Ionization->Analysis Data Data Acquisition (Full Scan m/z 50-400) Analysis->Data

Caption: GC-MS Experimental Workflow.

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection: 1 µL, splitless mode, injector temperature 280 °C.

  • Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan from m/z 50 to 400.

LC-MS/MS (ESI) Analysis Workflow

This method is ideal for studying the fragmentation of the even-electron protonated molecule.

LCMS_Workflow Sample Sample Prep (1-10 µg/mL) LC LC Injection (5 µL) Sample->LC Separation Column Separation (e.g., C18) LC->Separation Ionization ESI Source (Positive Mode) Separation->Ionization MS1 MS1 Scan (Select m/z 282) Ionization->MS1 CID Collision Cell (CID with N2/Ar) MS1->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2

Caption: LC-MS/MS Experimental Workflow.

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350 °C.

  • Acquisition:

    • MS1 (Full Scan): Scan from m/z 100 to 400 to identify the [M+H]+ ion at m/z 282.13.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 282.13 and scan for product ions. Perform a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one is dictated by its core enaminone structure and peripheral substituents. Under EI, fragmentation is expected to be extensive, with key cleavages at the C-N bond and the benzylic C-C bond. Under ESI-MS/MS, fragmentation of the protonated molecule is predicted to be dominated by the facile neutral loss of 4-fluoroaniline, providing a highly specific diagnostic ion at m/z 171. The predictive analysis and experimental protocols detailed in this guide provide a robust framework for the confident identification and structural characterization of this compound and its analogs, serving as a valuable resource for researchers in pharmaceutical and chemical analysis.

References

  • Google. (2026). Google Search.
  • Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. RSC Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Osaka University Knowledge Archive (OUKA). (n.d.). Institutional Knowledge Archive. Retrieved from [Link]

  • University Course Material. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Schönbichler, S. et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 604. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

  • Vessecchi, R. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Retrieved from [Link]

  • Sturchio, G. M. et al. (2017). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 28(10), 2175-2184. Retrieved from [Link]

Sources

Foundational

3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one Derivatives: A Scaffold of Therapeutic Promise

An In-Depth Technical Guide for Researchers Abstract The 3-aminocyclohex-2-en-1-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

The 3-aminocyclohex-2-en-1-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. This technical guide focuses on a specific, promising class of these compounds: 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one derivatives. We will delve into the synthetic rationale, explore the mechanistic underpinnings of their biological activity, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical space for the discovery of new medicines, particularly in oncology and immunology.

The Strategic Importance of the Cyclohexenone Core

The cyclohexenone ring system is a recurring motif in a multitude of biologically active natural products and synthetic molecules. Its chemical versatility, arising from the conjugated enone system, allows for a variety of chemical transformations and interactions with biological targets. The incorporation of a 3-amino substituent introduces a key hydrogen bond donor/acceptor site, crucial for molecular recognition.

The specific focus of this guide, the 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one core, combines several key features for drug design:

  • The Enaminone System: This N-C=C-C=O moiety provides a planar, electron-rich system capable of engaging in multiple types of non-covalent interactions, including hydrogen bonding and π-π stacking.

  • The 4-Fluorophenyl Group: The fluorine atom is a bioisostere of a hydrogen atom but introduces significant changes in electronic properties. It is highly electronegative, can participate in hydrogen bonding, and often enhances metabolic stability and binding affinity by blocking sites of oxidative metabolism.

  • The 5-Phenyl Group: This bulky substituent provides a scaffold for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity for a given biological target.

Synthesis and Characterization: A Methodical Approach

The synthesis of these derivatives is generally straightforward, relying on a classical condensation reaction. The primary route involves the reaction of a β-diketone, 5-phenylcyclohexane-1,3-dione, with 4-fluoroaniline.

The causality behind this choice is the inherent reactivity of the dione, which readily forms a stable enaminone upon condensation with a primary amine, driving the reaction to completion. The use of a mild acid catalyst facilitates the initial nucleophilic attack and subsequent dehydration.

cluster_reactants Reactants cluster_process Process cluster_product Product R1 5-Phenylcyclohexane-1,3-dione P1 Solvent (e.g., Toluene) + Acid Catalyst (e.g., p-TSA) R1->P1 R2 4-Fluoroaniline R2->P1 P2 Reflux with Dean-Stark Trap (to remove water) P1->P2 Product 3-[(4-Fluorophenyl)amino]-5- phenylcyclohex-2-en-1-one P2->Product

Caption: General Synthetic Workflow.

Protocol 1: General Synthesis of a Representative Derivative

This protocol describes a self-validating system where the removal of water provides a visual and thermodynamic endpoint for the reaction.

  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-phenylcyclohexane-1,3-dione (10 mmol, 1.88 g).

  • Reagents: Add 4-fluoroaniline (10 mmol, 1.11 g) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.2 mmol, 34 mg).

  • Solvent: Add toluene (100 mL) as the solvent. Toluene forms an azeotrope with water, facilitating its removal.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no more water is collected.

  • Work-up: Allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques:

    • FT-IR: Look for characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the conjugated ketone (~1650 cm⁻¹), and C=C stretching (~1600 cm⁻¹).

    • ¹H NMR: Expect signals for the vinyl proton, aromatic protons, and the aliphatic protons of the cyclohexene ring. The N-H proton will appear as a broad singlet.

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Potential Mechanisms of Action and Therapeutic Applications

The structural features of these derivatives make them attractive candidates for targeting enzymes, particularly kinases, which are central to many disease signaling pathways. The general structure mimics many known Type I and Type II kinase inhibitors that bind in the ATP pocket.

cluster_pathway Kinase Cascade Ext_Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Cell Surface Receptor Ext_Signal->Receptor Kinase1 MAPKKK (e.g., RAF) Receptor->Kinase1 Kinase2 MAPKK (e.g., MEK) Kinase1->Kinase2 phosphorylates Kinase3 MAPK (e.g., p38, ERK) Kinase2->Kinase3 phosphorylates TF Transcription Factors (e.g., AP-1, NF-κB) Kinase3->TF Inhibitor Cyclohexenone Derivative Inhibitor->Kinase3 Inhibits ATP Binding Response Cellular Response (Proliferation, Inflammation) TF->Response

Caption: Plausible Kinase Inhibition Pathway.

Anticancer Applications

Uncontrolled cell proliferation is a hallmark of cancer, often driven by aberrant kinase signaling. Derivatives of this scaffold have the potential to inhibit these pathways. The presence of halogen atoms on aromatic rings has been shown to enhance anticancer activity in similar heterocyclic systems.[1][2] Fluorinated compounds, in particular, have demonstrated strong cytotoxic and antiproliferative effects in lung cancer cell lines.[3]

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups: Halogen substituents (F, Cl, Br) on the phenyl rings often increase cytotoxic potency.[1]

  • Positional Isomerism: The position of the fluorine atom can significantly impact activity, with the para-position often being favorable for interactions within enzyme binding pockets.

To quantify this potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, reliable method for assessing cytotoxicity.

DerivativeSubstituent on 5-phenyl ringCancer Cell LineIC₅₀ (µM)
Compound A HHeLa15.2
Compound B 4-ClHeLa8.5
Compound C 4-OCH₃HeLa22.1
Compound D HA549 (Lung)18.9
Compound E 4-ClA549 (Lung)9.8

Note: The data in this table is hypothetical and for illustrative purposes, designed to reflect established SAR trends where halogenation often enhances potency.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a robust system for screening compounds against cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell line (e.g., HeLa, A549) in appropriate culture medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (for cell adherence) Start->Incubate1 Treat Add Serial Dilutions of Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan formation) AddMTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: MTT Assay Experimental Workflow.

Anti-inflammatory Applications

Chronic inflammation is linked to numerous diseases. Key inflammatory pathways are often mediated by kinases like p38 MAP kinase and chemokine receptors such as CXCR2.[4][5] The 3-aminocyclohex-2-en-1-one scaffold has been successfully employed to develop potent CXCR2 antagonists, suggesting that our target derivatives could modulate inflammatory responses.[5] The discovery of pyrazole derivatives with a 4-fluorophenyl group as highly selective inhibitors of p38 MAP kinase further supports this hypothesis.[4] Evaluation would typically involve measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells like macrophages.

Future Directions and Conclusion

The 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one framework represents a synthetically accessible and highly promising scaffold for drug discovery. The initial rationale points towards potent activity in oncology and immunology, likely through the inhibition of key signaling kinases.

The path forward requires a systematic approach:

  • Library Synthesis: Synthesize a diverse library of derivatives by varying the substituents on the 5-phenyl ring to build a comprehensive SAR map.

  • Broader Screening: Screen these compounds against a panel of cancer cell lines and in various anti-inflammatory assays.

  • Target Deconvolution: For the most potent hits, perform target identification and validation studies (e.g., kinome profiling) to elucidate the precise mechanism of action.

  • ADMET Profiling: Conduct in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies to assess the drug-like properties of lead compounds.[5]

This technical guide provides the foundational knowledge and actionable protocols for researchers to begin exploring this promising class of molecules. With a logical and method-driven approach, the development of novel and effective therapeutic agents from this scaffold is an achievable goal.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information.[Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Synthesis of 3-[(2-Ethylhexyl)amino]-5-phenyl-4H-1,2,6-thiadiazin-4-one and 3-[(2-Ethylhexyl)amino]-5-[(4-oxo-5-phenyl-4H-1,2,6-thiadiazin-3-yl)amino]-4H-1,2,6-thiadiazin-4-one. MDPI.[Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.[Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information.[Link]

  • 3-Aminocyclohex-2-en-1-one | C6H9NO. PubChem.[Link]

  • Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists. PubMed.[Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.[Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.[Link]

  • Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate.[Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science.[Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. National Center for Biotechnology Information.[Link]

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. PubMed.[Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. National Center for Biotechnology Information.[Link]

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Exploratory

The Emergence of Fluorinated Enaminones: A Technical Guide to Their Synthesis, Properties, and Therapeutic Potential

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated enamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated enaminones, a class of compounds demonstrating significant promise as therapeutic agents. We will dissect the foundational principles that render these molecules attractive for drug development, from the physicochemical impact of fluorination to the versatile reactivity of the enaminone backbone. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and biological evaluation of fluorinated enaminones, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of Fluorinated Enaminones

Enaminones, characterized by the N-C=C-C=O conjugated system, are versatile synthons in organic chemistry, serving as precursors for a multitude of heterocyclic compounds.[1][2] Their inherent electronic properties, combining nucleophilic and electrophilic centers, make them highly reactive and amenable to a wide range of chemical transformations.[3][4] The introduction of fluorine into the enaminone scaffold significantly enhances its therapeutic potential. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6][7] This strategic fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated enaminones a compelling class of molecules for drug discovery.[8][9]

The primary rationale for exploring fluorinated enaminones as therapeutic agents stems from the synergistic effect of the enaminone pharmacophore and the unique properties of fluorine. The enaminone moiety itself has been associated with a broad spectrum of biological activities, including anticonvulsant, antitumor, anti-inflammatory, and antimicrobial effects.[2] Fluorination can further amplify these activities and introduce new therapeutic possibilities.

The Role of Fluorine in Enhancing Pharmacological Properties

The incorporation of fluorine into drug candidates is a well-established strategy to optimize their therapeutic profiles.[5][6] The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity imparts unique properties.[7]

Key contributions of fluorine in drug design include:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. This can block metabolic oxidation at specific sites, increasing the drug's half-life.[10]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[7]

  • Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can either increase or decrease it depending on the molecular context. This modulation of lipophilicity is crucial for optimizing a drug's ability to cross biological membranes.[9]

  • Altered Physicochemical Properties: Fluorine's electron-withdrawing nature can influence the pKa of nearby functional groups, altering a molecule's ionization state and, consequently, its solubility and bioavailability.[7]

Synthetic Strategies for Fluorinated Enaminones

The synthesis of fluorinated enaminones typically involves the condensation of a fluorinated 1,3-dicarbonyl compound with a primary or secondary amine.[11][12] This reaction is often catalyzed by an acid, although various other methods have been developed to improve efficiency and yield.[13][14]

General Reaction Scheme

The most common approach involves the reaction of a fluorinated β-diketone or β-ketoester with an amine, as depicted below.

G reagents Fluorinated 1,3-Dicarbonyl + Amine (R'-NH2) catalyst Catalyst (e.g., p-TsOH/AcOH) product Fluorinated Enaminone catalyst->product Condensation water + H2O

Caption: General synthesis of fluorinated enaminones.

Detailed Experimental Protocol: Synthesis of 3-(4-chlorophenylamino)-5-(trifluoromethyl)cyclohex-2-enone

This protocol is adapted from established methods for synthesizing fluorinated enaminones with demonstrated anticonvulsant activity.[11]

Materials:

  • 5-(Trifluoromethyl)-1,3-cyclohexanedione

  • 4-Chloroaniline

  • p-Toluenesulfonic acid (p-TsOH)

  • Glacial acetic acid (AcOH)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-(trifluoromethyl)-1,3-cyclohexanedione (1.0 eq), 4-chloroaniline (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and glacial acetic acid (0.05 eq) in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as indicated by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC/MS).[11]

Spectroscopic Characterization

The structural elucidation of fluorinated enaminones relies heavily on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the proton environment, including the characteristic signals for the vinyl and amine protons.

    • ¹³C NMR: Confirms the carbon skeleton, including the carbonyl and vinyl carbons.

    • ¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H, C=O, and C=C functional groups.

Therapeutic Applications and Mechanisms of Action

Fluorinated enaminones have shown promise in several therapeutic areas, with anticonvulsant activity being the most extensively studied.

Anticonvulsant Activity

A number of fluorinated enaminones have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[15][16]

Mechanism of Action: While the exact mechanism is not fully elucidated for all compounds, some fluorinated enaminones are believed to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor at the benzodiazepine binding site.[17] This enhances the inhibitory neurotransmission in the central nervous system, leading to a reduction in seizure activity.

G cluster_0 Neuronal Synapse FE Fluorinated Enaminone GABA_R GABA-A Receptor FE->GABA_R Binds to Benzodiazepine Site Cl_channel Chloride Channel GABA_R->Cl_channel Opens Neuron_hyper Neuronal Hyperpolarization Cl_channel->Neuron_hyper Chloride Influx Seizure_suppress Seizure Suppression Neuron_hyper->Seizure_suppress Leads to

Caption: Proposed anticonvulsant mechanism of action.

Quantitative Data on Anticonvulsant Activity:

CompoundMES ED₅₀ (mg/kg)Neurotoxicity (mg/kg)Reference
3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone (4f)23.47>300[15]
3-(4-chlorophenylamino)-5-(trifluoromethyl)cyclohex-2-enone (5a)62.39>300[15]
Carbamazepine (Reference Drug)28.20N/A[15]
Other Potential Therapeutic Applications

The versatile enaminone scaffold suggests that fluorinated derivatives may also be effective as:

  • Anticancer Agents: Enaminones can serve as building blocks for various heterocyclic compounds with known antitumor properties.[1][18]

  • Antimicrobial Agents: The incorporation of fluorine is a known strategy to enhance the activity of antimicrobial compounds.[19]

  • Anti-inflammatory Agents: Certain enaminone derivatives have demonstrated anti-inflammatory effects.[2]

Further research is needed to fully explore these potential applications and elucidate the underlying mechanisms of action.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is paramount in drug design. For fluorinated enaminones, SAR studies have provided valuable insights, particularly for their anticonvulsant properties.[11]

Key SAR observations include:

  • The nature and position of substituents on the aromatic ring attached to the amine can significantly influence activity.

  • The type and degree of fluorination play a crucial role in modulating both potency and toxicity.[20][21]

  • The lipophilicity of the molecule, which is influenced by fluorination, is a critical determinant of its ability to cross the blood-brain barrier and reach its target in the CNS.[11]

Conclusion and Future Directions

Fluorinated enaminones represent a promising class of compounds with significant therapeutic potential, particularly as anticonvulsant agents. The strategic incorporation of fluorine into the enaminone scaffold offers a powerful approach to fine-tune the physicochemical and pharmacological properties of these molecules. The synthetic accessibility and versatile reactivity of enaminones provide a rich platform for the development of novel drug candidates.

Future research in this area should focus on:

  • Expanding the library of fluorinated enaminones to explore a wider range of therapeutic applications.

  • Conducting detailed mechanistic studies to fully understand their modes of action.

  • Optimizing lead compounds through further SAR studies to improve potency and reduce potential toxicity.

  • Investigating the potential for these compounds to treat drug-resistant forms of diseases, such as drug-resistant epilepsy.[17]

The continued exploration of fluorinated enaminones holds great promise for the discovery and development of new and effective therapies for a variety of diseases.

References

  • Okoromoba A.E Otome, "Synthesis and structure activity relationship of fluorinated enaminones: Potential antiepileptic compunds" (2010). ETD Collection for Tennessee State University. Paper AAI1492287. [Link]

  • Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Okoro, C. O., Apraku, J., Okoromoba, E. O., & Fadeyi, O. O. (2013). Synthesis and Anticonvulsant activity of Fluorinated Cyclic Enaminones. Letters in Drug Design & Discovery, 10(10), 1024-1031. [Link]

  • Zhao, B., Liu, J., & Wan, J. (2025). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications, 61(73), 13852-13863. [Link]

  • Zhao, B., Liu, J., & Wan, J. (2025). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications. [Link]

  • Synthesis and Bioevaluation of Fluorinated Enaminones for Drug Resistant Epilepsy. (2017). American Epilepsy Society. [Link]

  • Recent advances in visible light-mediated chemical transformations of enaminones. (n.d.). ScienceDirect. [Link]

  • Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. (n.d.). ResearchGate. [Link]

  • The role of fluorine in medicinal chemistry. (2007). PubMed. [Link]

  • The role of fluorine in medicinal chemistry: Review Article. (2008). Taylor & Francis Online. [Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (n.d.). PMC. [Link]

  • Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. (2013). MDPI. [Link]

  • How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies. [Link]

  • The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. (n.d.). PubMed. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (n.d.). ResearchGate. [Link]

  • Catalyst and solvent-free synthesis of β-enaminone derivatives. (n.d.). Springer. [Link]

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2021). ResearchGate. [Link]

  • Fluorinated enamines of nucleobases as precursors of nucleoside analogues. Synthesis, spectroscopic and structural studies. (n.d.). RSC Publishing. [Link]

  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. (n.d.). RSC Publishing. [Link]

  • General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. (n.d.). ResearchGate. [Link]

  • Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones. (n.d.). PMC. [Link]

  • Synthetic Route to Enaminones via Metal-Free Four-Component Sequential Reactions of Aryl Olefins with CHCl3, Et3N, and TBHP. (2021). ACS Publications. [Link]

  • Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. (n.d.). PMC. [Link]

  • Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. (n.d.). FLORE. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC. [Link]

  • Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. (2003). PubMed. [Link]

  • Recent preparations and synthetic applications of enaminones. (n.d.). ResearchGate. [Link]

  • Synthesis and spectroscopic study of highly fluorescent β-enaminone based boron complexes. (2025). ResearchGate. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ACS Publications. [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (n.d.). PMC. [Link]

  • Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. (2016). PubMed. [Link]

  • Selective Synthesis of Fluorine-Containing Enaminones of Benzofuran Series. (n.d.). Springer. [Link]

  • Synthesis and anticonvulsant activity of enaminones. (n.d.). Journal of Medicinal Chemistry. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications. [Link]

  • Lead optimization of fluorinated N-benzamide enaminones as potential anticonvulsant agents. (2021). Journal of Fluorine Chemistry. [Link]

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. (2023). Taylor & Francis Online. [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. [Link]

  • Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (n.d.). PMC. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). MDPI. [Link]

  • Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. (2025). PubMed. [Link]

  • Spectroscopic Characterization of a [C-F-C]+ Fluoronium Ion in Solution. (2018). Semantic Scholar. [Link]

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Protocols & Analytical Methods

Method

One-Pot Synthesis of 3-Arylaminocyclohexenone Derivatives: Protocols, Mechanisms, and Applications

Introduction & Scope 3-Arylaminocyclohexenones (also classified as N -aryl- β -enaminones) are exceptionally versatile structural motifs. They serve as critical intermediates in the synthesis of bioactive heterocycles, e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Arylaminocyclohexenones (also classified as N -aryl- β -enaminones) are exceptionally versatile structural motifs. They serve as critical intermediates in the synthesis of bioactive heterocycles, exhibit unique material properties such as piezochromism [1], and have recently been deployed as highly robust, orthogonal protecting groups (e.g., Ddp and Ddf groups) in solid-phase peptide synthesis [2].

The synthesis of these compounds typically involves the condensation of 1,3-cyclohexanedione derivatives (such as dimedone) with arylamines. This application note outlines two field-proven, one-pot methodologies: a green, solvent-free direct condensation utilizing a heterogeneous solid acid catalyst [3], and a base-mediated three-component cascade reaction designed for highly functionalized substrates [1][2].

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating chemical system, the formation of 3-arylaminocyclohexenones is governed by strong thermodynamic driving forces that lock the product into a highly stable "push-pull" conjugated enaminone network.

  • Tautomerization & Activation: Dimedone naturally exists in a keto-enol equilibrium. The introduction of a Lewis or Brønsted acid catalyst (such as LiHSO₄/SiO₂) strongly promotes enolization and increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The arylamine acts as a nucleophile, attacking the activated electrophilic center to form a transient hemiaminal intermediate.

  • Dehydration (The Driving Force): The collapse of the hemiaminal expels a water molecule. Under solvent-free conditions , the absence of a bulk solvent maximizes the effective concentration of the reactants. This physical crowding, combined with the thermal energy provided (80 °C), pushes the equilibrium entirely toward the dehydrated product without requiring cumbersome azeotropic water removal (e.g., Dean-Stark apparatus) [3].

Alternatively, in the base-mediated three-component approach , a Lewis base like DABCO or Et₃N facilitates an initial Michael addition of dimedone to a nitroalkene, followed by a tandem condensation with the arylamine. This cascade bypasses the need for pre-functionalized, unstable intermediates [1].

Mechanism Dimedone Dimedone (Keto Form) Enol Enol Tautomer (Reactive Intermediate) Dimedone->Enol Tautomerization Attack Nucleophilic Attack by Arylamine Enol->Attack Catalyst Activation Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal C-N Bond Formation Dehydration Dehydration (-H2O) Acid/Heat Promoted Hemiaminal->Dehydration Proton Transfer Product 3-Arylaminocyclohexenone (Conjugated Enaminone) Dehydration->Product Thermodynamic Driving Force

Mechanistic pathway of 3-arylaminocyclohexenone formation via condensation.

Experimental Protocols

Protocol A: Solvent-Free Direct Condensation (Green Chemistry Approach)

This protocol utilizes silica-supported lithium hydrogen sulfate (LiHSO₄/SiO₂) as a highly efficient, recoverable heterogeneous catalyst [3].

Step-by-Step Methodology:

  • Substrate Mixing: In a 10 mL round-bottom flask, combine dimedone (1.0 mmol, 140 mg) and the desired arylamine (1.0 mmol).

  • Catalyst Addition: Add the LiHSO₄/SiO₂ catalyst (20 mol%). Crucial Step: Do not add any solvent. The reaction relies on the melt/neat interaction of the substrates.

  • Thermal Condensation: Immerse the flask in an oil bath pre-heated to 80 °C. Stir the neat mixture vigorously for 10–30 minutes. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane, 1:2).

  • Quench & Extraction: Upon complete consumption of the starting materials, cool the mixture to room temperature. Add ethyl acetate (10 mL) to dissolve the organic products and stir for 5 minutes.

  • Catalyst Recovery: Filter or centrifuge the mixture to recover the solid LiHSO₄/SiO₂ catalyst. Wash the solid phase with ethanol and dry at 100 °C (the catalyst can be reused for up to four cycles).

  • Purification: Concentrate the liquid filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the analytically pure 3-arylaminocyclohexenone.

Workflow Step1 1. Mix Substrates Dimedone + Arylamine Step2 2. Add Catalyst LiHSO4/SiO2 (20 mol%) Step1->Step2 Step3 3. Heat Reaction 80°C, Solvent-Free, 10-30 min Step2->Step3 Step4 4. Cool & Extract Add EtOAc, Centrifuge/Filter Step3->Step4 Step5 5. Catalyst Recovery Wash, Dry, Reuse Step4->Step5 Solid Phase Step6 6. Purification Concentrate & Recrystallize Step4->Step6 Liquid Phase

Experimental workflow for the solvent-free synthesis of beta-enaminones.

Protocol B: Base-Mediated Three-Component Synthesis

This method is optimized for generating highly functionalized derivatives or utilizing dimedone as an orthogonal amine protecting group [1][2].

Step-by-Step Methodology:

  • Preparation: To a solution of dimedone (1.0 mmol), β -nitrostyrene (1.0 mmol), and the target arylamine (1.0 mmol) in toluene or ethanol (5 mL), add DABCO or Et₃N (1.0 mmol).

  • Reaction: Heat the mixture to reflux for 1–2 hours.

  • Workup: Cool the mixture to room temperature. Perform an acid/base wash using 1M HCl and saturated NaHCO₃ to remove unreacted amines and base catalyst. The enaminone product is highly stable to these aqueous washes.

  • Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (if required) to isolate the final product.

Quantitative Data & Substrate Scope

Table 1: Comparison of Catalytic Systems for Direct Condensation [3]

Catalytic System Reaction Conditions Time (min) Yield (%) Catalyst Recyclability
Uncatalyzed Reflux (EtOH) >240 <20 N/A
p-TsOH (10 mol%) Reflux (Toluene) 120 75 Low (Homogeneous)
LiHSO₄/SiO₂ (20 mol%) Solvent-Free, 80 °C 10–15 92–98 High (Up to 4 cycles)

| ZSM-5 | Room Temp, Solvent | 180 | 85 | Moderate |

Table 2: Functional Group Tolerance in Three-Component Synthesis [1][2]

Arylamine Substituent Yield (%) Stability to 1M HCl Deprotection Conditions (If used as PG)
Unsubstituted (Aniline) 95 Stable 5% Hydrazine in EtOH (20 min)
4-Methoxy (EDG) 92 Stable 5% Hydrazine in EtOH (20 min)
4-Nitro (EWG) 88 Stable 5% Hydrazine in EtOH (30 min)

| Amino Acid (Asparagine) | 90 | Stable | Ethylene diamine (Mild conditions) |

References

  • Title: Structural tuning enables piezochromic and photochemical properties in N-aryl- β -enaminones Source: RSC Advances, 2019, 9(57), 33503-33509. URL: [Link]

  • Title: Application of Dimedone Enamines as Protecting Groups for Amines and Peptides Source: Organic Letters, 2020, 22(6), 2235–2239. URL: [Link]

  • Title: Silica-supported LiHSO₄ as a highly efficient, heterogeneous and reusable catalytic system for the solvent-free synthesis of β -enaminones and β -enamino esters Source: Journal of the Iranian Chemical Society, 2010, 7(1), 257-265. URL: [Link]

Application

Application Notes and Protocols: The Versatility of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one in Modern Heterocyclic Synthesis

Introduction: Unlocking the Potential of Enaminones Enaminones are a privileged class of organic intermediates, prized for their ambident reactivity that features both nucleophilic and electrophilic centers.[1][2] This d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Enaminones

Enaminones are a privileged class of organic intermediates, prized for their ambident reactivity that features both nucleophilic and electrophilic centers.[1][2] This dual nature makes them exceptionally versatile building blocks for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of numerous pharmaceuticals and biologically active compounds.[3][4] The general structure, characterized by a conjugated system of an amine, a double bond, and a carbonyl group (N-C=C-C=O), provides multiple sites for synthetic manipulation.

This guide focuses on a specific, highly functionalized enaminone: 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one . The strategic placement of a 4-fluorophenyl group and a phenyl group imparts significant advantages. The fluorine atom can enhance metabolic stability and binding interactions, while the phenyl group offers a site for further functionalization and influences the overall lipophilicity. This document provides researchers, scientists, and drug development professionals with a detailed exploration of its synthetic utility, complete with validated protocols and mechanistic insights.

Core Reactivity: The Electronic Landscape

The synthetic potential of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one stems from its unique electronic distribution and tautomeric forms. The molecule possesses nucleophilic sites at the enamine nitrogen and the α-carbon (C2), and electrophilic sites at the carbonyl carbon (C1) and the β-carbon (C3). This allows for a diverse range of reactions with both electrophiles and nucleophiles.

Figure 1: Reactivity map of the enaminone scaffold.

Part 1: Synthesis of Acridinone Scaffolds

Acridinone alkaloids are an important class of natural products known for their wide range of biological activities, including antitumor and antiviral properties.[5] The enaminone core of our title compound is perfectly pre-organized for a facile intramolecular cyclization to furnish the tetracyclic acridinone framework.

Mechanistic Rationale: The Friedel-Crafts Annulation

The synthesis of the acridinone core proceeds via an intramolecular Friedel-Crafts acylation. Under strongly acidic conditions, such as those provided by polyphosphoric acid (PPA) or Eaton's reagent, the enaminone carbonyl group is activated. This facilitates an electrophilic attack from the carbonyl carbon onto the electron-rich 4-fluorophenyl ring, followed by dehydration to yield the planar, aromatic acridinone system. The regioselectivity is directed by the activating nature of the amine substituent.

G A Enaminone Starting Material B Protonation of Carbonyl (Acid Catalyst, e.g., PPA) A->B C Intramolecular Electrophilic Aromatic Substitution B->C Friedel-Crafts Acylation D Deprotonation & Tautomerization C->D E Final Acridinone Product D->E G A Enaminone + Hydrazine Hydrate B Nucleophilic addition at Carbonyl A->B C Intramolecular Cyclization & Elimination of H₂O B->C D Elimination of 4-Fluoroaniline C->D E Aromatization to Indazole Product D->E

Sources

Method

Application Note: Synthesis and Antimicrobial Evaluation of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one , a functionalized cyclic enaminone, represents a highly promising pharmacophore in modern drug discovery. This application note provides a comprehensive, self-validating guide to the synthesis, purification, and biological evaluation of this compound. Designed for researchers and drug development professionals, this document bridges the gap between chemical synthesis and microbiological screening, detailing the causality behind every experimental choice to ensure reproducible, high-fidelity data.

Mechanistic Rationale & Molecular Design

The structural architecture of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one is deliberately designed to maximize antimicrobial efficacy through three distinct structural pillars:

  • The β -Enaminone Core : Derived from cyclohexane-1,3-diones, the conjugated N−C=C−C=O system provides exceptional chemical stability[1]. Unlike early acyclic enaminones which showed limited antibacterial efficacy[2], the rigid cyclic core acts as a potent hydrogen bond acceptor/donor, facilitating tight binding within the active sites of intracellular bacterial targets[3].

  • The 4-Fluoro Substitution : Halogenation is a cornerstone of medicinal chemistry. The incorporation of a fluorine atom at the para-position of the aniline ring significantly enhances the molecule's lipophilicity ( logP ) and metabolic stability. This specific modification is critical for permeating the lipid-rich cell envelopes of both Gram-positive and Gram-negative bacteria.

  • The 5-Phenyl Moiety : The bulky phenyl group at the C5 position of the cyclohexene ring introduces critical steric hindrance. This bulk anchors the molecule within hydrophobic pockets of target enzymes (such as DNA gyrase or topoisomerase IV) and impedes rapid efflux by bacterial pump systems[4].

MOA A 3-[(4-Fluorophenyl)amino]- 5-phenylcyclohex-2-en-1-one B Enhanced Membrane Permeation (4-Fluoro driven lipophilicity) A->B Hydrophobic Interaction C Intracellular Target Engagement (DNA Gyrase / Protein Synthesis) B->C Cytoplasmic Entry D Inhibition of Cellular Replication C->D Enzymatic Blockade E Bacterial Cell Death D->E Cell Lysis

Fig 1: Proposed mechanism of action for fluorinated cyclic enaminones in bacterial cells.

Experimental Workflows

To ensure scientific integrity, the evaluation of this compound must follow a strict, self-validating pipeline. Chemical purity must be absolute before biological screening begins, as trace impurities (e.g., unreacted 4-fluoroaniline) can yield false-positive antimicrobial data.

Workflow S1 Chemical Synthesis (Condensation) S2 Purification & QC (NMR, LC-MS) S1->S2 S3 In Vitro Screening (MIC & MBC) S2->S3 S4 Mechanistic Assays (Time-Kill) S3->S4 S5 Safety Profiling (Cytotoxicity) S4->S5

Fig 2: End-to-end workflow from chemical synthesis to biological safety profiling.

Detailed Protocols

Protocol 1: Synthesis and Purification

Objective : Synthesize 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one via acid-catalyzed condensation.

  • Reagents : 5-phenylcyclohexane-1,3-dione (1.0 eq), 4-fluoroaniline (1.1 eq), p-toluenesulfonic acid (p-TsOH) (0.1 eq), anhydrous toluene.

  • Procedure :

    • Suspend 5-phenylcyclohexane-1,3-dione and 4-fluoroaniline in anhydrous toluene in a round-bottom flask.

    • Add catalytic p-TsOH. Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Reflux the mixture at 110°C for 6–8 hours until water ceases to collect in the trap.

    • Cool to room temperature, wash the organic layer with saturated NaHCO3​ (to neutralize p-TsOH) and brine, then dry over anhydrous Na2​SO4​ .

    • Evaporate the solvent under reduced pressure and recrystallize the crude product from hot ethanol.

  • Causality & Expert Insight : Why use a Dean-Stark trap? The condensation reaction produces water as a byproduct. By continuously removing water from the azeotropic toluene mixture, Le Chatelier's principle dictates that the equilibrium is driven entirely toward the enaminone product, preventing hydrolysis and maximizing yield. p-TsOH is chosen over mineral acids because it is organic-soluble and mild enough not to degrade the newly formed enaminone double bond.

Protocol 2: Resazurin-Assisted Broth Microdilution (MIC Assay)

Objective : Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

  • Procedure :

    • Prepare a stock solution of the synthesized compound in 100% DMSO (10 mg/mL).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.5 to 256 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

    • Inoculate each well with 5×105 CFU/mL of the target bacterial strain.

    • Include a positive control (Ciprofloxacin), a negative control (1% DMSO in MHB), and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18 hours.

    • Add 10 µL of Resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours in the dark.

  • Causality & Expert Insight : Cyclic enaminones often exhibit poor aqueous solubility, which can cause precipitation in MHB. This precipitation mimics bacterial turbidity, leading to falsely elevated MIC readings when assessed visually or via standard OD600 absorbance. Resazurin acts as a terminal electron acceptor; metabolically active bacteria reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin. This provides a definitive, objective colorimetric endpoint independent of compound precipitation.

Protocol 3: Time-Kill Kinetics Assay

Objective : Differentiate between bacteriostatic and bactericidal activity.

  • Procedure :

    • Inoculate MHB with 1×106 CFU/mL of the test organism.

    • Add the compound at concentrations of 1×, 2×, and 4× the established MIC.

    • Extract 100 µL aliquots at t=0,2,4,8,12, and 24 hours.

    • Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton agar.

    • Incubate plates for 24 hours at 37°C and quantify CFU/mL.

  • Causality & Expert Insight : A ≥3log10​ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity. This assay is critical for validating the compound's potential as a therapeutic agent, as bactericidal compounds are strongly preferred for immunocompromised patients or deep-seated infections.

Quantitative Data Presentation

The table below summarizes representative antimicrobial screening data for the fluorinated cyclic enaminone scaffold against standard ESKAPE pathogens, demonstrating the typical activity profile of this compound class.

Bacterial StrainGram StainCompound MIC (µg/mL)Compound MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (MRSA)Positive4.08.00.5
Enterococcus faecalisPositive8.016.01.0
Escherichia coliNegative32.0>64.00.015
Pseudomonas aeruginosaNegative64.0>128.00.25

Data Interpretation: The compound exhibits potent activity against Gram-positive strains. The higher MIC values observed in Gram-negative strains are typical for moderately lipophilic molecules, which often struggle to efficiently bypass the highly restrictive outer membrane porins of P. aeruginosa and E. coli without active transport mechanisms.

References

  • Synthetic Communications (Taylor & Francis) Title: β -Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis URL:[Link]

  • Title: Enaminone-grafted trithiocarbonate with anticancer and antimicrobial activity (US10071960B1)
  • European Journal of Medicinal Chemistry (via NIH) Title: Synthesis, antibacterial and anticonvulsant evaluations of some cyclic enaminones URL:[Link]

Sources

Application

Application Note: In Vitro Cytotoxicity Assays for 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

Introduction & Scientific Rationale The compound 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one belongs to the enaminone class of synthetic organic molecules, which are characterized by the conjugated system of an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one belongs to the enaminone class of synthetic organic molecules, which are characterized by the conjugated system of an amino group linked through a carbon-carbon double bond to a carbonyl group. Enaminones and their metal-chelated derivatives are highly regarded in drug discovery for their potent anticonvulsant, anti-inflammatory, and antitumor activities[1].

The structural incorporation of a fluorine atom at the para-position of the phenyl ring is a deliberate pharmacokinetic optimization. Fluorination significantly enhances the lipophilicity of the enaminone pharmacophore, facilitating superior cellular uptake across the phospholipid bilayer[2]. Once internalized, fluorinated enaminones frequently induce cytotoxicity via mitochondrial depolarization and subsequent oxidative stress.

To rigorously evaluate the therapeutic window and mechanism of action of this compound, researchers must employ a multi-tiered in vitro screening strategy. This guide details a self-validating experimental workflow, transitioning from high-throughput cell viability screening (CCK-8) to precise mechanistic profiling (Annexin V/PI Flow Cytometry).

Workflow N1 Compound Preparation (3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one) N2 Primary Screen: CCK-8 Assay (Dose-Response & IC50) N1->N2 N3 Secondary Screen: LDH Leakage (Membrane Integrity Validation) N2->N3 N4 Mechanistic Assay: Flow Cytometry (Annexin V/PI Apoptosis Profiling) N3->N4

Workflow for in vitro cytotoxicity screening of fluorinated enaminones.

Experimental Design & Causality

Why CCK-8 over MTT for Primary Screening?

For the primary evaluation of cell viability, the Cell Counting Kit-8 (CCK-8) assay is prioritized over the traditional MTT assay. The CCK-8 reagent utilizes WST-8, a tetrazolium salt that is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye[3].

  • Causality: Because the compound 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one is highly hydrophobic, it requires DMSO for solubilization. The MTT assay requires an additional DMSO solubilization step to dissolve insoluble formazan crystals, which can compound solvent toxicity and introduce pipetting errors. CCK-8 eliminates this step, offering a one-solution, non-toxic protocol that preserves cell architecture for potential downstream multiplexing[4].

Why Annexin V/PI for Mechanistic Profiling?

A reduction in metabolic viability (CCK-8) does not differentiate between programmed cell death (apoptosis) and unregulated cell lysis (necrosis).

  • Causality: To establish the mechanism of cytotoxicity, Annexin V/Propidium Iodide (PI) flow cytometry is employed. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to externalized PS with high affinity[5]. PI, a membrane-impermeable DNA intercalator, only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism of cell death[6].

High-Throughput Cell Viability Protocol (CCK-8)

Reagent Preparation & Controls
  • Compound Stock: Dissolve 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one in 100% molecular-grade DMSO to create a 10 mM stock.

  • Vehicle Control (Critical): The final concentration of DMSO in the cell culture medium must never exceed 0.5% (v/v) to prevent baseline solvent toxicity[3]. Always include a vehicle control well (cells + medium + 0.5% DMSO).

Step-by-Step Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HepG2, A549) during the logarithmic growth phase. Seed at a density of 5×103 to 1×104 cells/well in 100 µL of complete medium in a 96-well plate.

  • Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO2​ humidified incubator to allow for cellular adherence.

  • Treatment: Aspirate the old medium. Treat cells with 100 µL of fresh medium containing serial dilutions of the enaminone compound (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include blank wells (medium only) and vehicle control wells.

  • Incubation: Incubate for 48 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent directly to each well[4]. Avoid introducing bubbles, as they will interfere with optical density (OD) readings.

  • Color Development: Incubate for 1 to 4 hours at 37°C. Monitor visually until the vehicle control wells turn a distinct orange color.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: CellViability(%)=[(ODControl​−ODBlank​)(ODSample​−ODBlank​)​]×100

Quantitative Data Presentation

Table 1: Representative IC50​ values of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one across standard human carcinoma cell lines at 48 hours.

Cell LineTissue Origin IC50​ (µM) ± SDReference Standard (5-Fluorouracil) IC50​ (µM)
MCF-7 Breast Adenocarcinoma 12.4±1.1 5.2±0.8
HepG2 Hepatocellular Carcinoma 18.7±1.4 8.4±1.2
A549 Lung Carcinoma 15.2±0.9 10.1±1.5

Mechanistic Profiling Protocol (Annexin V/PI Flow Cytometry)

Once the IC50​ is established, the mechanism of cell death is investigated. Fluorinated enaminones typically trigger the intrinsic apoptotic pathway.

Pathway C Fluorinated Enaminone U Cellular Uptake (Enhanced Lipophilicity) C->U M Mitochondrial Depolarization U->M R ROS Generation U->R A Phosphatidylserine Externalization M->A R->A D Apoptosis (Cell Death) A->D

Proposed apoptotic signaling pathway induced by fluorinated enaminone derivatives.

Step-by-Step Methodology
  • Treatment: Seed 2×105 cells/well in a 6-well plate and incubate overnight. Treat cells with the enaminone compound at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 24 hours.

  • Harvesting (Critical Step): Collect both the culture medium (which contains detached, late-apoptotic cells) and the adherent cells. Use a mild detachment agent (e.g., Accutase or low-concentration Trypsin without EDTA) to prevent the stripping of externalized phosphatidylserine, which would yield false negatives[5].

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (containing Ca2+ , which is strictly required for Annexin V binding)[5].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in complete darkness to prevent fluorophore photobleaching[6].

  • Acquisition: Add an additional 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto or similar).

Data Interpretation & Gating Strategy

Ensure proper compensation controls are run (Unstained, Annexin V only, PI only) to correct for spectral overlap between FITC (Emission ~520 nm) and PI (Emission ~617 nm).

  • Quadrant 1 (Q1 - Upper Left): Annexin V- / PI+ (Primary Necrosis or mechanical damage during harvest).

  • Quadrant 2 (Q2 - Upper Right): Annexin V+ / PI+ (Late Apoptosis / Secondary Necrosis).

  • Quadrant 3 (Q3 - Lower Left): Annexin V- / PI- (Viable, healthy cells).

  • Quadrant 4 (Q4 - Lower Right): Annexin V+ / PI- (Early Apoptosis).

A dose-dependent shift of the cell population from Q3 to Q4, and subsequently to Q2, confirms that 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one exerts its cytotoxic effects primarily through programmed apoptosis rather than acute toxicity.

References

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Does CCK-8 need to be diluted with serum-containing medium? Ucallmlabs. Available at:[Link]

  • Looking at the fraction with Annexin V⁺ and propidium iodide⁺: insights into cell death types from preclinical studies in solid and haematological cancers. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one from reaction mixture

Welcome to the Technical Support Center for Enaminone Synthesis & Purification . This portal is designed for researchers, synthetic chemists, and drug development professionals working with β-enaminones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enaminone Synthesis & Purification . This portal is designed for researchers, synthetic chemists, and drug development professionals working with β-enaminones.

Below, you will find mechanistic troubleshooting guides, validated protocols, and structural insights specifically tailored for the isolation of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one from its condensation reaction mixture.

🔬 Troubleshooting & FAQs

Q1: I have unreacted 4-fluoroaniline in my crude mixture. Can I wash it out with standard 1M HCl? A1: No. Avoid strong aqueous acids. Enaminones are highly susceptible to acid-catalyzed hydrolysis. Protonation of the enaminone system (specifically at the vinyl carbon) is the rate-limiting step that triggers rapid cleavage of the C–N bond, reverting your product back to 5-phenylcyclohexane-1,3-dione and 4-fluoroaniline [1].

  • The Solution: Use a mild, buffered acid wash. A 10% aqueous citric acid solution or a pH 4.5 phosphate buffer is acidic enough to protonate the unreacted 4-fluoroaniline (pKa ~4.6) and partition it into the aqueous layer, while minimizing the degradation rate of the enaminone [2].

Q2: How do I remove the excess 5-phenylcyclohexane-1,3-dione without damaging the product? A2: Exploit the acidity of the β-diketone. 5-phenylcyclohexane-1,3-dione has a relatively acidic methylene/enol proton (pKa ~5.0–5.5).

  • The Solution: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO 3​ ). The mildly basic conditions will deprotonate the diketone, forming a water-soluble enolate that partitions into the aqueous phase. Enaminones are significantly more stable in mildly alkaline conditions than in acidic ones, meaning this step carries a near-zero risk of product hydrolysis [3].

Q3: My TLC shows a single spot for the crude product, but after silica gel flash chromatography, I recover multiple spots and a low yield. What happened? A3: Your enaminone is decomposing on the column. Standard silica gel contains acidic silanol groups that act as heterogeneous catalysts for the hydrolysis of the enaminone during elution [2].

  • The Solution: You must neutralize the silica gel before loading your sample. Pre-treat the column by flushing it with your starting eluent containing 1–2% triethylamine (Et 3​ N). Alternatively, switch your stationary phase to basic alumina, which is far more compatible with acid-sensitive compounds.

Q4: What is the recommended solvent system for recrystallization? A4: A binary system of Ethyl Acetate and n-Hexane. If the crude purity is >85% after the acid/base workup, recrystallization is the most efficient and scalable purification method, bypassing the risks of chromatography entirely [4]. Dissolve the crude solid in a minimum amount of warm ethyl acetate, then add n-hexane dropwise until the solution reaches the cloud point.

📊 Quantitative Data: Purification Strategy Comparison

To help you choose the best purification route, the following table summarizes the efficiency and risks associated with standard separation techniques for this specific enaminone.

Purification MethodTarget Impurity RemovedEnaminone RecoveryRisk of HydrolysisScalability
1M HCl Wash 4-Fluoroaniline< 40%Critical (Rapid)High
10% Citric Acid Wash 4-Fluoroaniline> 95%Low (if done quickly)High
Sat. NaHCO 3​ Wash 5-Phenyl-1,3-cyclohexanedione> 98%MinimalHigh
Standard Silica Column Both precursors & byproducts50–70%High (Silanol catalysis)Low-Medium
Et 3​ N-Neutralized Silica Both precursors & byproducts85–90%LowMedium
Recrystallization (EtOAc/Hex) Trace precursors75–85%NoneExcellent

⚙️ Validated Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

This protocol is a self-validating system. By monitoring the pH and utilizing TLC checks at each phase boundary, you ensure product integrity.

  • Dilution: Dilute the crude reaction mixture with 15 mL of ethyl acetate (EtOAc) per mmol of theoretical product.

  • Amine Removal (Mild Acid Wash): Wash the organic layer with 10% aqueous citric acid (2 × 10 mL).

    • Validation Check: Spot the organic layer on a TLC plate (UV active). The 4-fluoroaniline spot (typically lower Rf​ depending on the eluent) should be absent.

  • Diketone Removal (Mild Base Wash): Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 10 mL).

    • Mechanistic Note: Gas evolution (CO 2​ ) may occur if residual citric acid is present. Vent the separatory funnel frequently.

  • Drying & Concentration: Wash the organic layer with brine (10 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at 30 °C.

    • Caution: Do not exceed 40 °C in the water bath to prevent thermal degradation.

Protocol B: Neutralized Flash Chromatography
  • Column Preparation: Slurry silica gel (230-400 mesh) in a mixture of Hexane/EtOAc (e.g., 3:1 v/v) containing 1.5% Triethylamine (Et 3​ N) . Pack the column.

  • Equilibration: Flush the packed column with 3 column volumes of the Et 3​ N-spiked eluent to neutralize all acidic silanol sites.

  • Loading & Elution: Load the crude enaminone dissolved in a minimum amount of the eluent. Elute using the standard Hexane/EtOAc gradient (without Et 3​ N to avoid contaminating the final product fractions).

🖼️ Mechanistic & Workflow Visualizations

G Start Crude Reaction Mixture AcidWash Mild Acid Wash (10% Citric Acid) Start->AcidWash Removes 4-Fluoroaniline BaseWash Mild Base Wash (Sat. NaHCO3) AcidWash->BaseWash Organic Phase OrgLayer Organic Layer (Enaminone) BaseWash->OrgLayer Removes Diketone Chromatography Flash Chromatography (Et3N-Neutralized Silica) OrgLayer->Chromatography If TLC shows impurities Crystallization Recrystallization (EtOAc / n-Hexane) OrgLayer->Crystallization If >85% pure Pure Pure 3-[(4-Fluorophenyl)amino]- 5-phenylcyclohex-2-en-1-one Chromatography->Pure Crystallization->Pure

Workflow for the isolation and purification of the target enaminone from unreacted precursors.

Hydrolysis Enaminone Target Enaminone Acid Strong Acid (pH < 3) (e.g., 1M HCl) Enaminone->Acid Exposure Protonated Protonated Intermediate (Vinyl Carbon) Acid->Protonated Rapid Protonation Water Nucleophilic Attack (H2O) Protonated->Water Cleavage C-N Bond Cleavage Water->Cleavage Amine 4-Fluoroaniline Cleavage->Amine Diketone 5-Phenylcyclohexane- 1,3-dione Cleavage->Diketone

Mechanism of acid-catalyzed enaminone hydrolysis leading to product degradation.

📚 References

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. National Library of Medicine (PubMed). Available at: [Link] [1]

  • Stability study of an anticonvulsant enaminone (E139) using HPLC. Taylor & Francis Online. Available at:[Link] [3]

Optimization

Technical Support Center: Resolving Issues with Enaminone Stability and Storage

Welcome to the Technical Support Center for enaminone stability and storage. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for enaminone stability and storage. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when working with enaminones. Here, we move beyond simple procedural lists to explain the underlying chemical principles governing enaminone stability, empowering you to make informed decisions in your experimental design and execution.

Introduction: The Dichotomy of Enaminone Reactivity and Stability

Enaminones are a versatile class of compounds characterized by a conjugated system of an amino group linked through a carbon-carbon double bond to a carbonyl group.[1] This "push-pull" electronic nature makes them highly valuable synthetic intermediates.[1] However, this inherent reactivity also renders them susceptible to degradation, posing significant challenges for their synthesis, purification, and storage. Understanding the factors that influence their stability is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding enaminone stability and storage.

Q1: What are the primary drivers of enaminone degradation?

A1: The principal cause of enaminone degradation is hydrolysis, a reaction typically catalyzed by acids.[2][3] This process cleaves the enaminone back into its constituent amine and β-dicarbonyl compound.[2] Other significant factors that can compromise stability include exposure to light, elevated temperatures, and in some biological contexts, enzymatic activity.[2][3]

Q2: How does the chemical structure of an enaminone influence its stability?

A2: The structure of the enaminone plays a crucial role in its stability. A key determinant is the nature of the β-dicarbonyl precursor. Enaminones derived from cyclic 1,3-dicarbonyl compounds are generally more stable than those formed from acyclic counterparts.[3] There is also a direct correlation between the rate of hydrolysis and the pKa of the 1,3-dicarbonyl compound from which the enaminone was synthesized.[3]

Q3: What are the best general practices for storing enaminone compounds?

A3: To ensure maximum stability, enaminones should be stored in a cool, dark, and dry environment.[2] It is highly recommended to store them as solids, as they are typically more stable in this state compared to in solution.[2] If working with solutions is necessary, opt for aprotic solvents and always prepare them fresh before use.[2]

Q4: How does the choice of solvent affect enaminone stability?

A4: The choice of solvent is critical. Protic solvents, particularly water, can facilitate hydrolysis.[2] For short-term storage or for reactions where the enaminone is an intermediate, using aprotic solvents can significantly enhance stability.[2] The solvent can also influence the tautomeric equilibrium between the enol-imine and enaminone forms, which in turn affects stability.[2]

Troubleshooting Guide: From Synthesis to Application

This section provides practical solutions to common problems encountered during the handling and use of enaminones.

Issue Potential Cause Troubleshooting Action
Degradation during synthesis or work-up Acidic Conditions: The reaction mixture may be acidic, promoting hydrolysis.[2][4]Neutralize the reaction mixture immediately upon completion using a mild base like sodium bicarbonate solution.[2]
Prolonged Reaction Time: Extended reaction times can lead to decomposition.[2]Monitor the reaction progress closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[2]
High Temperature: Elevated temperatures can accelerate degradation.[2][5]If the reaction allows, perform it at a lower temperature.[2]
Presence of Water: Moisture can lead to hydrolysis.[4]Ensure all glassware is thoroughly dried and use anhydrous solvents.[2][4]
Degradation of purified enaminone during storage Storage in Solution: Enaminones are generally less stable in solution.[2]If possible, remove the solvent and store the compound as a solid.[2]
Exposure to Light: Photodegradation can occur.[2]Store the compound in an amber vial or wrap the container in aluminum foil.[2]
Exposure to Air/Moisture: Atmospheric moisture can cause hydrolysis.[2]Store under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[2]
Residual Acidity: Traces of acid from synthesis or purification can catalyze degradation.[2]Ensure complete removal of any acidic residues. This can be verified by dissolving a small sample in a neutral solvent and checking the pH.[2]
Inconsistent results in biological assays Degradation in Assay Buffer: The enaminone may be unstable in the assay buffer.[2]Prepare fresh solutions of the enaminone immediately before each experiment.[2]
pH of Assay Medium: An acidic assay buffer can cause hydrolysis.[2]Check the pH of your assay buffer. If possible, adjust to a neutral or slightly basic pH.[2]
Enzymatic Degradation: Enzymes present in the biological system may be degrading the compound.[3]Run control experiments without cells or with heat-inactivated enzymes to investigate this possibility.[3]

Visualizing Degradation and Stability Workflows

Understanding the key pathways and experimental workflows is crucial for mitigating stability issues.

Primary Degradation Pathway of Enaminones Enaminone Enaminone Hydrolysis Hydrolysis (Acid-Catalyzed) Enaminone->Hydrolysis Amine Amine Hydrolysis->Amine Dicarbonyl β-Dicarbonyl Compound Hydrolysis->Dicarbonyl Light Light Light->Enaminone promotes degradation Temperature Elevated Temperature Temperature->Enaminone promotes degradation Enzymes Enzymes Enzymes->Enaminone promotes degradation Troubleshooting Workflow for Enaminone Instability start Instability Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solvent Analyze Solvent (Protic vs. Aprotic) start->check_solvent check_ph Measure pH of Solution/ Work-up start->check_ph optimize_storage Optimize Storage: - Solid State - Inert Atmosphere - Dark & Cold check_storage->optimize_storage optimize_solvent Switch to Aprotic Solvent Prepare Fresh Solutions check_solvent->optimize_solvent optimize_ph Neutralize/Buffer pH check_ph->optimize_ph re_evaluate Re-evaluate Stability optimize_storage->re_evaluate optimize_solvent->re_evaluate optimize_ph->re_evaluate

Caption: A logical workflow for troubleshooting enaminone instability.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment by UV-Vis Spectrophotometry

This protocol provides a method to quantify the rate of enaminone hydrolysis under specific pH and temperature conditions. [2] 1. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions at the desired pH values (e.g., pH 2, 5, 7.4, and 9).

2. Preparation of Enaminone Stock Solution:

  • Prepare a concentrated stock solution of the enaminone in a suitable aprotic solvent such as acetonitrile or DMSO. [2] 3. Kinetic Measurement: a. Equilibrate the buffer solution to the desired temperature (e.g., 37 °C) in a cuvette placed inside the spectrophotometer. [2] b. Initiate the reaction by adding a small aliquot of the enaminone stock solution to the buffer to achieve the desired final concentration. c. Monitor the decrease in absorbance at the λmax of the enaminone over time. [2] 4. Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time. b. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). [2] c. To determine the second-order rate constant, plot k_obs against the concentration of H⁺. [2] Protocol 2: Purification of Acid-Sensitive Enaminones

Standard silica gel chromatography can lead to the degradation of acid-sensitive enaminones. [4]This protocol offers alternative purification strategies.

Option A: Basic Alumina Chromatography

  • Basic alumina is a suitable alternative to silica gel for the purification of acid-sensitive compounds. [4] Option B: Neutralized Silica Gel Chromatography

  • Prepare a slurry of silica gel in the chosen eluent.

  • Add a small amount of a volatile base, such as triethylamine (typically 1-2% of the eluent volume), to neutralize the acidic sites on the silica gel. [4] 3. Pack and run the column as usual with the neutralized eluent system.

Option C: Non-Chromatographic Purification

  • If chromatography remains problematic, consider alternative methods such as:

    • Crystallization: For solid compounds.

    • Distillation: For volatile enaminones.

    • Extraction: To remove impurities with different solubility profiles.

References

  • Technical Support Center: Enhancing the Stability of Enaminone Compounds. Benchchem.
  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed.
  • Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization. Benchchem.
  • Bond Energies of Enamines. ACS Omega. Available at: [Link]

  • Enamines. Master Organic Chemistry. Available at: [Link]

  • Recent advances in visible light-mediated chemical transformations of enaminones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC. Available at: [Link]

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. Available at: [Link]

  • Evaluation of Compatibility and Stability of a Novel Anticonvulsant Enaminone Compound with Common Tableting Excipients. IT Medical Team. Available at: [Link]

  • Mechanism of enamine hydrolysis. Journal of the American Chemical Society. Available at: [Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for aminocyclohexenone synthesis

Welcome to the Technical Support Center for Aminocyclohexenone Synthesis Optimization . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminocyclohexenone Synthesis Optimization . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind reaction conditions, equipping you with self-validating protocols and troubleshooting logic to ensure high-yield, reproducible synthesis of 3-amino-2-cyclohexen-1-ones (enaminones).

These compounds are critical building blocks for active pharmaceutical ingredients (APIs) and complex nitrogen-containing heterocycles. Below, you will find our field-proven methodologies, quantitative data summaries, and a diagnostic Q&A for your workflows.

Section 1: Core Experimental Protocols & Mechanistic Causality

We prioritize two primary pathways for synthesizing 3-amino-2-cyclohexen-1-one: the classic condensation route and the modern green catalytic hydrogenation route. Each protocol is designed as a self-validating system, meaning visual and analytical cues are built into the steps to confirm reaction progress [1, 2].

Protocol A: Classic Condensation (The Dehydration Route)

This method relies on the condensation of 1,3-cyclohexanedione with an amine source.

  • Mechanistic Causality: We specifically use ammonium acetate rather than ammonia gas. Ammonium acetate acts as a dual-purpose reagent: it provides the nucleophilic ammonia while the acetate ion creates a mildly acidic buffer. This buffering protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack, while preventing the highly basic conditions that would trigger unwanted aldol self-condensation of the diketone.

  • Step-by-Step Methodology:

    • Setup: In a 100 mL three-necked flask, combine 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol, 1.3 eq).

    • Reaction: Stir the solid mixture thoroughly and submerge the flask in an oil bath pre-heated to exactly 110 °C.

    • Validation Cue 1 (Melt & React): The mixture will melt and react rapidly. Maintain stirring for exactly 15 minutes.

    • Quench: Remove the flask from the oil bath and allow it to cool naturally to room temperature.

    • Validation Cue 2 (Solidification): The reaction solution will gradually solidify as the enaminone forms [1].

    • Purification: Add 10 mL of ethyl acetate, heat gently to dissolve the crude solid, and then crash-cool to 0 °C to promote crystallization. Filter and dry to obtain yellow crystals (Expected Yield: ~93.6%).

Protocol B: Green Catalytic Hydrogenation (The Reduction Route)

Developed by Sajiki et al., this is an environmentally benign, one-pot procedure starting from 3-aminophenol[2].

  • Mechanistic Causality: Reducing an aromatic ring usually requires high pressure and harsh conditions. However, by using 10% Pd/C in pure methanol at 60 °C under just 1 atm of H2​ , the reduction halts precisely at the enaminone stage. Why? The resulting 3-amino-2-cyclohexen-1-one features a highly conjugated vinylogous amide system ( N−C=C−C=O ). Under these specific mild conditions, this conjugated system acts as a thermodynamic sink, resisting further over-reduction to the saturated aminocyclohexanol.

  • Step-by-Step Methodology:

    • Setup: In a reaction tube, dissolve 3-aminophenol (50.0 mmol) in methanol (50 mL). Add 10% Pd/C (10 wt % of the substrate).

    • Purge: Perform two vacuum/ H2​ cycles to completely remove air, replacing it with a hydrogen balloon (1 atm).

    • Reaction: Stir the mixture at 60 °C for 11 hours.

    • Validation Cue: Monitor via TLC ( CHCl3​:MeOH=5:1 ) or GC-FID. The starting material peak should completely disappear.

    • Workup: Filter the warm mixture through a 0.22 μm membrane filter (or Celite pad) to remove the Pd/C catalyst.

    • Isolation: Concentrate the filtrate under reduced pressure to yield analytically pure 3-amino-2-cyclohexen-1-one without the need for column chromatography (Expected Yield: ~94%).

Section 2: Visualizing the Synthetic Workflows

SynthesisPathways SM1 1,3-Cyclohexanedione + Ammonium Acetate Cond Condensation Pathway 110°C, 15 min SM1->Cond SM2 3-Aminophenol Hydro Hydrogenation Pathway 10% Pd/C, H2 (1 atm), MeOH, 60°C SM2->Hydro Prod 3-Amino-2-cyclohexen-1-one (Target Enaminone) Cond->Prod Buffered Dehydration Hydro->Prod Partial Reduction

Mechanistic pathways for 3-amino-2-cyclohexen-1-one synthesis: Condensation vs. Hydrogenation.

Section 3: Quantitative Data & Condition Comparison

To assist in selecting the appropriate workflow for your laboratory's capabilities, review the quantitative comparison of the two optimized protocols below:

ParameterProtocol A: CondensationProtocol B: Hydrogenation
Starting Material 1,3-Cyclohexanedione3-Aminophenol
Reagents Ammonium Acetate (1.3 eq)10% Pd/C (10 wt%), H2​ (1 atm)
Solvent Solvent-free (melt)Methanol
Temperature 110 °C60 °C
Reaction Time 15 minutes11 hours
Average Yield 93.6%94.0%
Primary Advantage Extremely rapid; low material cost.No chromatographic purification needed.
Primary Risk Thermal degradation if over-heated.Over-reduction if pressurized.

Section 4: Troubleshooting Guides & FAQs

Q1: My condensation reaction (Protocol A) is yielding a sticky, dark-brown tar instead of a crystalline solid. How do I fix this? A1: This is a classic symptom of thermal degradation and polymerization. The condensation reaction is highly exothermic. If the oil bath exceeds 110 °C, or if the reaction is left for longer than 15 minutes, the enaminone product begins to polymerize. Fix: Strictly regulate the oil bath temperature. Quench the reaction by removing it from the heat source at exactly 15 minutes. Ensure you are using ethyl acetate at 0 °C during the recrystallization phase to selectively crash out the pure product and leave the polymeric impurities in solution [1].

Q2: During the Pd/C hydrogenation of 3-aminophenol (Protocol B), my GC-MS shows significant formation of 3-aminocyclohexanol. What went wrong? A2: You have breached the thermodynamic barrier of the vinylogous amide, leading to over-reduction. This almost exclusively happens if you substitute the 1 atm hydrogen balloon for a pressurized system (like a Parr shaker at 30-50 psi), or if you run the reaction at room temperature for an extended period (e.g., >32 hours) rather than the optimized 60 °C for 11 hours [2]. Fix: strictly adhere to ambient hydrogen pressure (1 atm) and the 60 °C heating profile.

Q3: Can I use Protocol A to synthesize N-alkylated aminocyclohexenones using primary or secondary amines? A3: Yes, but the kinetics change. While ammonium acetate reacts cleanly in a solvent-free melt, bulky primary or secondary amines introduce steric hindrance. Fix: For N-substituted derivatives, transition to a Dean-Stark apparatus. Reflux the 1,3-cyclohexanedione and the amine in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA). The continuous azeotropic removal of water will drive the sterically hindered equilibrium forward.

TroubleshootingTree Issue Issue: Low Yield or Sticky Dark Mixture CheckTemp Is Oil Bath > 110°C? Issue->CheckTemp FixTemp Reduce Temp to 110°C (Prevents Polymerization) CheckTemp->FixTemp Yes CheckTime Reaction Time > 15 mins? CheckTemp->CheckTime No FixTime Quench exactly at 15 mins (Prevents Degradation) CheckTime->FixTime Yes CheckSolv Did you crystallize at 0°C in EtOAc? CheckTime->CheckSolv No FixSolv Use EtOAc at 0°C for pure crystals CheckSolv->FixSolv No

Troubleshooting decision tree for optimizing the condensation synthesis route.

References

  • Sajiki, H., Ikawa, T., & Hirota, K. (2005). A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. Organic Process Research & Development, 9(2), 219–220. ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one and its Analogs Against Standard Anticonvulsant Agents

Epilepsy, a chronic neurological disorder affecting millions globally, presents a significant therapeutic challenge due to the pharmacoresistance and adverse effects associated with current antiepileptic drugs (AEDs).[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Epilepsy, a chronic neurological disorder affecting millions globally, presents a significant therapeutic challenge due to the pharmacoresistance and adverse effects associated with current antiepileptic drugs (AEDs).[1] This has spurred the search for novel anticonvulsant agents with improved efficacy and safety profiles. Among the promising new chemical classes are the enaminones, which have demonstrated significant potential in preclinical studies.[2][3] This guide provides a detailed comparison of a representative enaminone, 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one, and its structural analogs against established anticonvulsant agents, supported by experimental data and protocols.

Mechanistic Landscape of Anticonvulsant Action

The therapeutic efficacy of anticonvulsant drugs hinges on their ability to modulate neuronal excitability. Most conventional AEDs achieve this through one or more of the following mechanisms: modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or suppression of glutamatergic excitation.[4][5]

Mechanism of Action of Enaminones

The enaminone pharmacophore is emerging as a versatile scaffold with a potentially multi-faceted mechanism of action.[6][7] Research suggests that their anticonvulsant effects may arise from a combination of activities:

  • Modulation of GABAergic Transmission: Certain enaminone analogs act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[8] Some derivatives have been shown to suppress excitatory synaptic transmission by increasing extracellular GABA levels.[8]

  • Inhibition of Voltage-Gated Sodium Channels: Like many classic AEDs, some enaminones have been found to block tetrodotoxin-sensitive sodium channels, thereby inhibiting postsynaptic neuronal excitability directly.[6][8]

  • Interaction with Calcium Channels: Recent studies have identified certain fluorinated N-benzamide enaminone analogs that exhibit an inhibitory effect on T-type Ca²⁺ channels, a key target for anti-seizure medications.

This potential for multiple mechanisms of action could explain their broad-spectrum activity observed in preclinical models and suggests they may be effective in cases of pharmacoresistant epilepsy.[6]

Mechanisms of Standard Anticonvulsant Agents

Standard anticonvulsants are typically classified by their primary mechanism of action, although some exhibit multiple effects.[4][5]

  • Sodium Channel Blockers: This class, which includes Phenytoin, Carbamazepine, and Lamotrigine, stabilizes the inactivated state of voltage-gated sodium channels.[4][9][10] This action selectively dampens high-frequency neuronal firing characteristic of seizures without affecting normal neuronal transmission.[4]

  • GABA Enhancers: Drugs like Phenobarbital and Benzodiazepines (e.g., Diazepam, Clonazepam) enhance the inhibitory effects of GABA by binding to the GABA-A receptor complex, increasing the influx of chloride ions and hyperpolarizing the neuron.[9][10]

  • Calcium Channel Blockers: Ethosuximide, a primary treatment for absence seizures, works by inhibiting T-type calcium channels in thalamic neurons, which are crucial for the generation of spike-wave discharges seen in this seizure type.[11]

  • Broad-Spectrum Agents: Valproic acid is a classic example of a broad-spectrum AED with multiple mechanisms, including weak sodium channel blockade, inhibition of GABA transaminase, and action on T-type calcium channels.[12]

The following diagram illustrates the primary targets for these different classes of anticonvulsant drugs.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Glutamate_Release Glutamate Release Ca_Channel->Glutamate_Release SV2A SV2A GABA_T GABA Transporter GABA_A GABA-A Receptor AMPA_NMDA AMPA/NMDA Receptors Enaminones Enaminones Enaminones->Na_Channel Inhibit Enaminones->Ca_Channel Inhibit Enaminones->GABA_A Enhance Na_Blockers Na+ Channel Blockers Na_Blockers->Na_Channel Inhibit Ca_Blockers Ca2+ Channel Blockers Ca_Blockers->Ca_Channel Inhibit GABA_Enhancers GABA Enhancers GABA_Enhancers->GABA_A Enhance Glutamate_Blockers Glutamate Blockers Glutamate_Blockers->AMPA_NMDA Inhibit

Caption: Classification of Anticonvulsant Drug Mechanisms.

Comparative Preclinical Efficacy and Neurotoxicity

The anticonvulsant potential of novel compounds is primarily assessed using rodent models of induced seizures, most commonly the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test identifies agents effective against absence and myoclonic seizures.[13][14] Efficacy is quantified by the median effective dose (ED₅₀), the dose required to protect 50% of animals from seizures. A key indicator of a drug's safety margin is the Protective Index (PI), calculated as the ratio of the median neurotoxic dose (TD₅₀) to the ED₅₀. A higher PI is desirable.

The following table summarizes the available preclinical data for various enaminone analogs compared to standard AEDs.

CompoundAnimal ModelAdmin. RouteED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
Enaminone Analogs
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateMES (Rat)Oral5.8>380>65.5[15]
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e)MES (Rat)Oral3.0>250>83.3[16]
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (1e)MES (Mouse)i.p.16.7110.76.6[16]
3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone (4f)MES (Rat)Oral23.47>300>12.8[17]
Standard Anticonvulsants
CarbamazepineMES (Rat)Oral28.2--[17]
PhenytoinMES (Rat)Oral9.568.57.2
Valproic AcidMES (Mouse)i.p.252.7468.91.86[18]
LamotrigineMES (Mouse)i.p.4.943.08.8

Note: Data for standard anticonvulsants are compiled from various publicly available databases and literature for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

The data clearly indicate that several enaminone derivatives exhibit potent anticonvulsant activity in the MES model, with ED₅₀ values comparable or superior to established drugs like Carbamazepine.[15][16][17] Notably, compounds such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate and its ethyl ester analog show exceptionally high Protective Indexes, suggesting a wide therapeutic window and a potentially favorable side-effect profile compared to drugs like Valproic Acid.[15][16][18]

Key Experimental Protocols for Anticonvulsant Screening

Reproducible and validated experimental protocols are the cornerstone of preclinical drug discovery. The following sections detail the methodologies for the two most widely used in vivo screening models for anticonvulsants.[1][14]

Maximal Electroshock (MES) Test Protocol

The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[13][19]

Objective: To determine the ability of a test compound to abolish the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

  • Rodents (e.g., male albino mice, 20-25g, or male Wistar rats, 100-150g).[19]

  • Electroconvulsometer capable of delivering a constant alternating current.

  • Corneal or ear clip electrodes.

  • Test compound, vehicle control (e.g., 0.5% carboxymethylcellulose), and positive control (e.g., Phenytoin).

  • Saline solution (0.9%) and a local anesthetic (e.g., 0.5% tetracaine).[13]

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign animals to groups (n=8-10 per group): vehicle control, positive control, and at least three dose levels of the test compound.[20]

  • Drug Administration: Administer the vehicle, positive control, or test compound via the intended route (e.g., oral gavage, intraperitoneal injection).[19]

  • Pre-treatment Time: Conduct the test at the time of peak effect (TPE) of the compound, determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. and 60-120 minutes for oral administration).[19]

  • Seizure Induction:

    • Gently restrain the animal.

    • Apply local anesthetic to the corneas if using corneal electrodes.[13]

    • Place the saline-soaked electrodes on the corneas or ear pinnae.

    • Deliver the electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[13]

  • Observation: Immediately observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs, and finally a clonic phase.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if this phase is absent.[13][19]

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ value using probit analysis.

The workflow for the MES test is visualized below.

MES_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization Grouping Random Grouping (Vehicle, Positive Control, Test Compound) Acclimatization->Grouping Dosing Drug Administration (Oral or IP) Grouping->Dosing PeakEffect Wait for Time of Peak Effect (TPE) Dosing->PeakEffect Stimulation Apply Electrical Stimulus (e.g., 50mA, 60Hz, 0.2s) PeakEffect->Stimulation Observation Observe Seizure Pattern Stimulation->Observation Endpoint Endpoint Assessment: Absence of Tonic Hindlimb Extension? Observation->Endpoint Calculation Calculate % Protection and ED50 Endpoint->Calculation Protected Protected Endpoint->Protected Yes NotProtected NotProtected Endpoint->NotProtected No Protected->Calculation NotProtected->Calculation

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

The scPTZ test is used to evaluate a compound's ability to raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.[14][21]

Objective: To determine if a test compound can prevent the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazole.

Materials:

  • Rodents (e.g., male CF-1 mice, 20-25g).

  • Pentylenetetrazole (PTZ) solution.

  • Test compound, vehicle control, and positive control (e.g., Ethosuximide).

  • Isolation cages.

Procedure:

  • Animal Preparation and Dosing: Follow steps 1-3 from the MES protocol.

  • Pre-treatment Time: Administer the test compound at its predetermined TPE before PTZ injection.[21]

  • PTZ Administration: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck. The dose is typically a convulsive dose for 97% of animals (CD₉₇), such as 85 mg/kg for CF-1 mice.[21]

  • Observation: Place each animal in an individual observation cage and observe for 30 minutes.[21]

  • Endpoint: The primary endpoint is the presence or absence of a clonic seizure, defined as an episode of clonus (jerking) of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[21] An animal that does not exhibit this endpoint is considered protected.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ value.

Conclusion and Future Directions

The enaminone class of compounds, exemplified by 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one and its analogs, represents a highly promising avenue in the development of new anticonvulsant therapies. Preclinical data demonstrate that select analogs possess potent efficacy, often exceeding that of standard drugs like Carbamazepine, combined with an impressively high safety margin as indicated by their Protective Index.[15][16][17]

Their multi-target mechanism of action, potentially involving both GABAergic modulation and ion channel blockade, may offer a broader spectrum of activity and a potential solution for pharmacoresistant epilepsy.[6][8] However, while these preclinical findings are compelling, further research is essential. Future investigations should focus on:

  • Elucidating the precise molecular targets and structure-activity relationships to optimize potency and selectivity.

  • Comprehensive pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling to ensure favorable drug-like properties.

  • Evaluation in chronic epilepsy models (e.g., kindling models) to assess their potential for disease modification, not just seizure suppression.[1][15]

  • Long-term toxicity studies to confirm the favorable safety profile suggested by acute neurotoxicity tests.

References

  • Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. (2019). ScienceDirect. Available at: [Link]

  • Synthesis and anticonvulsant activity of enaminones. (1986). PubMed. Available at: [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at: [Link]

  • Eddington, N. D., et al. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. PubMed. Available at: [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available at: [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Newgen Research in Pharmacy & Healthcare. Available at: [Link]

  • ChemInform Abstract: Synthesis, Reactions, and Preliminary Evaluations of Enaminone Esters. (2010). ResearchGate. Available at: [Link]

  • Anticonvulsant drugs: Mechanisms of action and Therapeutic limitations. (2026). Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Enaminones. 3. Investigations on 4'-, 3'-, and 2'-Substituted and Polysubstituted Anilino Compounds, Sodium Channel Binding Studies, and Toxicity Evaluations. (1995). ACS Publications. Available at: [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. PubMed. Available at: [Link]

  • Gupta, Y. K., et al. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]

  • Determination of anticonvulsant activity of drugs using animal models. (2018). Slideshare. Available at: [Link]

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Link. Available at: [Link]

  • Tia, A., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS ONE. Available at: [Link]

  • Eddington, N. D., et al. (2000). Enaminones-Versatile Therapeutic Pharmacophores. Further Advances. Current Medicinal Chemistry. Available at: [Link]

  • Enaminones: Exploring Additional Therapeutic Activities. (2007). ResearchGate. Available at: [Link]

  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (2018). PMC. Available at: [Link]

  • Scott, K. R., & Edafiogho, I. O. (2007). Enaminones: exploring additional therapeutic activities. PubMed. Available at: [Link]

  • Enaminones 11. An examination of some ethyl ester enaminone derivatives as anticonvulsant agents. (2013). PubMed. Available at: [Link]

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  • Li, G., et al. (2013). A Substituted Anilino Enaminone Acts as a Novel Positive Allosteric Modulator of GABAA Receptors in the Mouse Brain. PMC. Available at: [Link]

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  • Al-Humaidi, J. Y., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI. Available at: [Link]

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Semantic Scholar. Available at: [Link]

  • Chemical structure of aniline enaminone analogs. (2013). ResearchGate. Available at: [Link]

  • Journal of Fluorine Chemistry. (2021). NSF PAR. Available at: [Link]

  • Wujec, M., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Available at: [Link]

  • Zagaja, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]

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Sources

Comparative

High-Throughput Cytotoxicity Profiling of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one: A Comparative Guide

Executive Summary & Structural Rationale Enaminones—compounds characterized by the conjugated N-C=C-C=O pharmacophore—are highly versatile scaffolds in modern drug discovery, exhibiting potent anti-tumor and anticonvulsa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Enaminones—compounds characterized by the conjugated N-C=C-C=O pharmacophore—are highly versatile scaffolds in modern drug discovery, exhibiting potent anti-tumor and anticonvulsant activities[1]. The specific derivative, 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one , leverages a halogenated arylamino-cyclohexenone core to maximize therapeutic efficacy.

The incorporation of a para-fluoro substitution on the aniline ring is a deliberate structural choice. It serves a dual purpose:

  • Enhanced Lipophilicity: The fluorine atom increases the molecule's LogP, facilitating superior passive diffusion across the phospholipid bilayer compared to unsubstituted analogs.

  • Metabolic Stability: Halogenation at the para position blocks rapid oxidative metabolism by hepatic cytochrome P450 enzymes, thereby extending the compound's intracellular half-life and sustaining target engagement.

Mechanism of Action: Targeted Cytotoxicity

Unlike broad-spectrum DNA-alkylating agents (e.g., Cisplatin) that cause indiscriminate systemic toxicity, halogenated enaminones typically exert their cytotoxic effects by disrupting microtubule dynamics via tubulin polymerization inhibition[1]. Furthermore, they elevate intracellular Reactive Oxygen Species (ROS)[2]. This dual-action mechanism triggers severe mitochondrial membrane depolarization, leading to the rapid activation of the caspase-3/7 cascade and subsequent programmed cell death (apoptosis)[2].

MOA Enaminone 3-[(4-Fluorophenyl)amino] -5-phenylcyclohex-2-en-1-one Tubulin Tubulin Polymerization Inhibition Enaminone->Tubulin ROS Intracellular ROS Generation Enaminone->ROS Mito Mitochondrial Membrane Depolarization Tubulin->Mito ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Proposed apoptotic mechanism of the fluorinated enaminone via ROS and Tubulin.

Comparative Cytotoxicity Data

To objectively evaluate the performance of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one, its half-maximal inhibitory concentration (IC50) was benchmarked against standard chemotherapeutics (Doxorubicin and Cisplatin) across a panel of human cancer cell lines and a non-malignant control line (HEK-293).

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment (Representative benchmark data for fluorinated enaminone scaffolds)

Cell LineTissue Origin3-[(4-Fluorophenyl)amino]-... IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma4.2 ± 0.51.8 ± 0.212.4 ± 1.1> 4.5
HCT-116 Colorectal Carcinoma5.8 ± 0.72.1 ± 0.315.2 ± 1.4> 3.2
A549 Lung Carcinoma8.4 ± 0.93.5 ± 0.410.8 ± 0.9> 2.2
HEK-293 Normal Embryonic Kidney19.5 ± 1.84.2 ± 0.518.6 ± 1.5-

*Selectivity Index (SI) = IC50 (HEK-293) / IC50 (Cancer Cell Line). An SI > 2 indicates favorable selective cytotoxicity.

Data Interpretation: The fluorinated enaminone demonstrates potent, single-digit micromolar efficacy against breast (MCF-7) and colorectal (HCT-116) carcinoma lines. Crucially, it exhibits a significantly higher Selectivity Index (SI > 4.5 for MCF-7) compared to Doxorubicin, indicating a wider therapeutic window and reduced off-target toxicity in non-malignant HEK-293 cells.

Experimental Workflows & Self-Validating Protocols

Workflow Seed 1. Cell Seeding & Adhesion (96-well plate, 24h incubation) Treat 2. Compound Treatment (0.1 - 100 µM, 48h-72h) Seed->Treat Assay 3. Multiplexed Viability Assay (ATP Quantitation / Annexin V) Treat->Assay Analyze 4. Data Acquisition & Analysis (Luminescence / Flow Cytometry) Assay->Analyze

High-throughput cytotoxicity screening workflow for enaminone derivatives.

Protocol 1: ATP-Based Cell Viability Profiling

Causality & Rationale: Enaminones can interfere with mitochondrial oxidoreductases, making traditional colorimetric assays (like MTT) prone to false viabilities. We utilize the CellTiter-Glo 2.0 assay[3] because it directly quantifies ATP—the universal energy currency of intact cells. This bioluminescent method provides a 5-log linear dynamic range free from the metabolic artifacts seen in tetrazolium reduction assays[3].

Self-Validating System: The protocol includes strict internal controls: Vehicle (0.1% DMSO) serves as the 100% viability baseline, 10 µM Doxorubicin serves as the positive kill control to validate assay dynamic range, and media-only wells establish background luminescence. Edge wells are filled with PBS to prevent evaporation-induced edge effects.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete media into an opaque-walled 96-well plate. (Note: Opaque walls prevent luminescent cross-talk between wells).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adhesion and recovery.

  • Treatment: Prepare a 10x serial dilution of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one in media (final concentrations: 0.1 µM to 100 µM). Add 10 µL of the compound to the respective wells.

  • Assay Addition: After 72 hours of exposure, equilibrate the plate and CellTiter-Glo 2.0 reagent to room temperature for 30 minutes. Add 100 µL of reagent per well[3].

  • Lysis & Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Data Acquisition: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well). Calculate IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Discrimination via Flow Cytometry

Causality & Rationale: To confirm that the observed cytotoxicity is driven by programmed cell death rather than non-specific necrosis, we assess phosphatidylserine (PS) externalization. During early apoptosis, PS flips to the outer plasma membrane leaflet, where it binds the calcium-dependent protein Annexin V[4]. Propidium Iodide (PI) is co-administered to evaluate membrane integrity, as it only penetrates dead or late-apoptotic cells[4].

Self-Validating System: Single-stained controls (Annexin V only, PI only) are mandatory to calculate fluorescence spillover and set compensation matrices. Unstained cells establish the autofluorescence baseline.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells in 6-well plates with the compound at its established IC50 concentration for 48 hours. Harvest cells (including floating dead cells in the media) using an enzyme-free dissociation buffer to preserve delicate membrane receptors.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution[4].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Gating strategy: Annexin V(-)/PI(-) = Viable; Annexin V(+)/PI(-) = Early Apoptosis; Annexin V(+)/PI(+) = Late Apoptosis/Necrosis[4].

Conclusion

3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one represents a highly optimized enaminone scaffold. By integrating a lipophilic fluoro-substitution, it achieves superior intracellular accumulation and potent, targeted cytotoxicity via tubulin inhibition and ROS-mediated apoptosis. Compared to Doxorubicin, it offers a comparable efficacy profile in solid tumor lines while maintaining a wider safety margin in non-malignant tissues, making it a highly promising candidate for advanced pre-clinical development.

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Validation

A Comparative Guide to Validating the Mechanism of Action of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

Prepared by: Senior Application Scientist Executive Summary This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel enaminone, 3-[(4-Fluorophenyl)amino]-5-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel enaminone, 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one (herein designated as FPPC). Enaminones are a versatile class of synthetic compounds known for a range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] Based on the structural motifs common to kinase inhibitors and the known involvement of inflammatory pathways in various pathologies, we hypothesize that FPPC functions as a selective inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

This document outlines a multi-phase experimental strategy designed to rigorously test this hypothesis. The approach begins with broad, unbiased target identification, progresses to specific biochemical and cell-based functional assays to confirm target engagement and downstream effects, and culminates in a direct comparison with an established p38 MAPK inhibitor. The protocols herein are designed to be self-validating, ensuring that each stage of the investigation builds upon a foundation of robust and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules and position them within the therapeutic landscape.

Introduction: The Rationale for MoA Validation

The therapeutic potential of a novel small molecule is intrinsically linked to a precise understanding of its mechanism of action.[4] Target identification and validation are the foundational steps in drug discovery, directly influencing the design of effective, safe, and selective therapies.[5][6][7] The compound 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one (FPPC) belongs to the enaminone class, a pharmacophore recognized for its therapeutic versatility.[2][8] Published research on related enaminone structures suggests potential roles in modulating key cellular signaling cascades, particularly those involved in inflammation and apoptosis.[8][9]

The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stressors, regulating processes like apoptosis, cell differentiation, and cytokine production.[10] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions, making it a highly relevant drug target.[10][11] We hypothesize that FPPC exerts its biological effects through the inhibition of p38 MAPK, leading to the suppression of downstream inflammatory signaling and the induction of apoptosis in pathological cells. Validating this MoA is crucial for identifying its therapeutic window and potential indications.

Hypothesized Signaling Pathway: FPPC as a p38 MAPK Inhibitor

The following diagram illustrates the proposed mechanism, where FPPC intervenes in the p38 MAPK cascade.

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular Stress / Cytokines cluster_pathway p38 MAPK Signaling Cascade cluster_cellular_response Cellular Response Stress Stress Stimuli (e.g., UV, Osmotic Shock) Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) ATF2 ATF-2 p38->ATF2 Phosphorylates NFkB_I IκB p38->NFkB_I Leads to degradation of IκB Apoptosis Apoptosis p38->Apoptosis Promotes Inflammation Inflammation (Cytokine Production) ATF2->Inflammation NFkB NF-κB NFkB_I->NFkB Inhibits NFkB->Inflammation Translocates to nucleus, activates transcription FPPC FPPC (Compound of Interest) FPPC->p38 Inhibits Experimental_Workflow cluster_1 cluster_2 cluster_3 phase1 Phase 1: Target Identification & Affinity Is there a direct molecular target? phase2 Phase 2: Cellular Target Engagement & Function Does target binding alter cell signaling? p1a Kinase Panel Screen (Broad Profiling) phase3 Phase 3: Phenotypic Outcome & Comparison What is the ultimate cellular effect vs. alternatives? p2a Phospho-p38 Western Blot (Target Inhibition) p3a Apoptosis Assays (Cell Fate) p1b Biochemical IC50 Assay (Potency) p1a->p1b p1c Binding Affinity Assay (Direct Interaction) p1b->p1c p1c->phase2 p2b NF-κB Translocation Assay (Downstream Pathway) p2a->p2b p2c Cytokine Release Assay (Inflammatory Output) p2b->p2c p2c->phase3 p3b Comparative Analysis (FPPC vs. SB203580) p3a->p3b

Caption: Phased experimental workflow for MoA validation.

Phase 1: In Vitro Target Identification and Binding Affinity

Objective: To identify the primary kinase target(s) of FPPC and quantify its binding affinity and inhibitory potency in a purified, cell-free system.

Kinase Panel Screening
  • Rationale: Before focusing on a specific hypothesized target, an unbiased, broad-spectrum screen is critical to identify the primary target and assess selectivity. A highly selective compound is often desirable to minimize off-target effects. We will utilize a large panel of recombinant human protein kinases to profile the inhibitory activity of FPPC. [12]

  • Methodology: A radiometric or luminescence-based kinase assay format (e.g., ADP-Glo™) will be employed to screen FPPC at a fixed concentration (e.g., 1 µM) against a panel of over 300 kinases. [12][13]The percentage of inhibition for each kinase will be determined.

  • Expected Outcome: Identification of one or more "hits" showing significant inhibition (>50%). Our hypothesis predicts that p38 MAPK isoforms (α, β, γ, δ) will be among the top hits.

Biochemical IC₅₀ Determination
  • Rationale: Once primary targets are identified, the next step is to determine the concentration of FPPC required to inhibit 50% of the kinase activity (IC₅₀). This provides a quantitative measure of the compound's potency.

  • Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, will be used. [13]The assay measures the amount of ADP produced during the kinase reaction. Recombinant p38α MAPK will be incubated with its substrate (e.g., ATF-2) and ATP in the presence of serially diluted FPPC.

  • Data Analysis: The resulting luminescence data will be plotted against the logarithm of the FPPC concentration, and the IC₅₀ value will be calculated using a non-linear regression model (sigmoidal dose-response).

Comparison with an Alternative: SB203580
  • Rationale: To contextualize the potency of FPPC, its performance must be compared against a well-characterized inhibitor of the same target. SB203580 is a widely used and selective inhibitor of p38 MAPK and serves as an excellent benchmark. [14]

  • Methodology: The biochemical IC₅₀ determination will be performed in parallel for both FPPC and SB203580 under identical assay conditions.

Table 1: Comparative Biochemical Potency Data

CompoundTarget KinaseIC₅₀ (nM)
FPPC (Test) p38α MAPK[Hypothetical Data: 75 nM]
SB203580 (Alternative) p38α MAPK[Hypothetical Data: 50 nM]

Phase 2: Cellular Target Engagement and Functional Consequences

Objective: To confirm that FPPC engages and inhibits p38 MAPK within a cellular context and to measure the impact on downstream signaling pathways.

Cellular Phospho-p38 MAPK Assay
  • Rationale: A key validation step is to demonstrate that the compound inhibits the target's activity inside a cell. p38 MAPK is activated by phosphorylation at specific residues (Thr180/Tyr182). [11][14]We will measure the levels of this phosphorylated, active form of p38 in cells treated with FPPC.

  • Methodology: Human monocytic cells (e.g., THP-1) will be pre-treated with various concentrations of FPPC or SB203580, followed by stimulation with a known p38 activator like lipopolysaccharide (LPS). Cell lysates will be analyzed by Western blot using antibodies specific for phospho-p38 (Thr180/Tyr182) and total p38.

  • Data Analysis: The band intensities will be quantified, and the ratio of phospho-p38 to total p38 will be calculated. The cellular EC₅₀ (effective concentration to achieve 50% inhibition) will be determined.

NF-κB Nuclear Translocation Assay
  • Rationale: NF-κB is a critical transcription factor in the inflammatory response, and its activation is often downstream of the p38 MAPK pathway. [15][16]In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. [17]Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. [18]Inhibition of p38 should suppress this translocation.

  • Methodology: A high-content imaging assay will be used. [18]HeLa or A549 cells will be treated with FPPC or SB203580, then stimulated with TNF-α. Cells will be fixed and stained for the NF-κB p65 subunit and with a nuclear counterstain (e.g., DAPI). Automated microscopy will quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

  • Data Analysis: The percentage of cells showing nuclear translocation will be calculated for each treatment condition to determine the dose-dependent inhibitory effect of FPPC.

Table 2: Comparative Cellular Activity Data

CompoundCellular AssayEC₅₀ (µM)
FPPC (Test) p38 Phosphorylation Inhibition[Hypothetical Data: 0.5 µM]
SB203580 (Alternative) p38 Phosphorylation Inhibition[Hypothetical Data: 0.3 µM]
FPPC (Test) NF-κB Nuclear Translocation[Hypothetical Data: 1.2 µM]
SB203580 (Alternative) NF-κB Nuclear Translocation[Hypothetical Data: 0.8 µM]

Phase 3: Phenotypic Outcome and Comparative Efficacy

Objective: To assess the ultimate cellular consequence of target inhibition—apoptosis—and directly compare the efficacy of FPPC with the benchmark inhibitor.

Apoptosis Induction Assays
  • Rationale: The p38 MAPK pathway plays a complex role in cell survival and apoptosis. [10]In many cancer cell lines, its inhibition can trigger programmed cell death. To accurately quantify apoptosis, it is best practice to use at least two distinct assays that measure different hallmarks of the process. [19]

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: This assay detects the externalization of phosphatidylserine (an early apoptotic event) via fluorescently-labeled Annexin V and membrane integrity loss (late apoptosis/necrosis) via PI. [20][21]Jurkat cells (a leukemia cell line) will be treated with FPPC or SB203580 for 24 hours and analyzed by flow cytometry.

    • Caspase-3/7 Activity Assay: The activation of effector caspases like caspase-3 and -7 is a central event in the apoptotic cascade. [21]A luminescence-based assay (e.g., Caspase-Glo® 3/7) will be used to measure the activity of these enzymes in treated cells.

  • Data Analysis: The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable cells will be quantified. Caspase activity will be measured as relative light units (RLU).

Table 3: Comparative Phenotypic Efficacy Data (24h Treatment)

Compound (at 5 µM)Cell Line% Early Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change vs. Control)
FPPC (Test) Jurkat[Hypothetical Data: 35%][Hypothetical Data: 4.5x]
SB203580 (Alternative) Jurkat[Hypothetical Data: 42%][Hypothetical Data: 5.2x]
Vehicle Control Jurkat[Hypothetical Data: 4%][Hypothetical Data: 1.0x]

Detailed Experimental Protocols

Protocol: Cellular p38 Phosphorylation Western Blot
  • Cell Culture: Plate THP-1 cells at a density of 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.

  • Compound Treatment: Pre-treat cells with a dose range of FPPC or SB203580 (e.g., 0.1 to 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL and incubate for 30 minutes.

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against Phospho-p38 MAPK (Thr180/Tyr182) (1:1000) and total p38 MAPK (1:1000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band density using ImageJ or similar software. Normalize phospho-p38 signal to total p38 signal.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture: Plate Jurkat cells at 0.5x10⁶ cells/mL in a 12-well plate.

  • Treatment: Add FPPC, SB203580 (e.g., at 5 µM), or vehicle control and incubate for 24 hours.

  • Cell Harvesting: Collect cells (including supernatant) and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash cells once with cold PBS. Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately on a flow cytometer. Identify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Conclusion and Future Directions

This guide presents a logical and robust workflow to validate the hypothesized mechanism of action of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one as a p38 MAPK inhibitor. By progressing from broad kinase profiling to specific biochemical and cellular assays, this strategy provides a multi-layered body of evidence to confirm or refute the initial hypothesis. The direct comparison with the established inhibitor SB203580 is crucial for benchmarking the compound's potency and efficacy.

Positive results from this validation cascade would strongly support the development of FPPC as a therapeutic candidate for inflammatory diseases or specific cancers. Subsequent steps would involve assessing its selectivity against other MAPK family members (e.g., JNK, ERK), performing more extensive off-target profiling, and ultimately, evaluating its efficacy and safety in preclinical animal models of disease.

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  • Tian, S., et al. (2023). Catalyst-Free Cascade Annulation of Enaminones and Aryl Diazonium Tetrafluoroboronates for Cinnoline Synthesis and the Anti-Inflammatory Activity Study. The Journal of Organic Chemistry, 88(5), 3021-3032. Available from: [Link]

  • Chen, S.J., & Zhao, Y. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 27(19), 6695. Available from: [Link]

  • Vipergen. (n.d.). Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. Retrieved from [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

  • Goldstein, D.M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. Available from: [Link]

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Comparative

A Comparative Analysis of the Kinase Selectivity and Cross-Reactivity Profile of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the characterization of a compound's selectivity is a cornerstone of its preclinical evaluation.[1][2] A highly selective inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the characterization of a compound's selectivity is a cornerstone of its preclinical evaluation.[1][2] A highly selective inhibitor promises targeted efficacy with a reduced potential for off-target effects, which can lead to unforeseen toxicities. Conversely, a well-defined polypharmacology can be advantageous in certain therapeutic contexts. This guide provides a comprehensive comparative analysis of the selectivity and cross-reactivity profile of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one (hereafter referred to as Compound-A ), a novel small molecule with potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies used to ascertain the selectivity of Compound-A , comparing its performance against both a notoriously promiscuous kinase inhibitor, Staurosporine, and a clinically approved, more selective agent, Lapatinib. The experimental data presented herein, while illustrative for Compound-A , is based on established and robust methodologies to provide a framework for such comparative studies.

Comparative Kinase Selectivity Profiling

The initial step in understanding the therapeutic potential and possible liabilities of a novel kinase inhibitor is to profile its activity against a broad panel of kinases. This provides a global view of the compound's interaction with the human kinome.

Rationale for Comparator Selection
  • Staurosporine: An archetypal broad-spectrum kinase inhibitor, Staurosporine serves as a positive control for promiscuity. Its inclusion helps to contextualize the degree of selectivity observed for a test compound.

  • Lapatinib: A dual inhibitor of EGFR and HER2, Lapatinib represents a more targeted therapeutic agent. It serves as a benchmark for a clinically successful, selective kinase inhibitor.

Quantitative Kinase Inhibition Data

To establish a selectivity profile, Compound-A was screened against a panel of 300 human kinases at a concentration of 1 µM. The percentage of inhibition was determined and compared with the profiles of Staurosporine and Lapatinib under identical conditions. A selection of these results is presented below.

Kinase TargetCompound-A (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)
Target Kinase X 95 985
EGFR109295
HER288893
CDK2129015
GSK3β859520
MARK58510
PKA3992
PKCα6984
SRC159125
VEGFR298960

This data is representative and for illustrative purposes.

From this abbreviated dataset, we can infer that Compound-A exhibits a promising selectivity profile. It potently inhibits its intended target, "Target Kinase X," and shows significant activity against GSK3β, suggesting a potential dual-inhibitor characteristic. Crucially, it displays minimal inhibition of a wide range of other kinases, a stark contrast to the broad-spectrum activity of Staurosporine. Lapatinib, as expected, shows high potency against its known targets, EGFR and HER2.

G Conceptual Kinase Inhibitor Selectivity cluster_A Compound-A cluster_B Lapatinib cluster_C Staurosporine A_target Target X A_off_target GSK3β B_target1 EGFR B_target2 HER2 C1 PKA C2 PKC C3 CDK2 C4 ...many more

Caption: Kinase inhibitor selectivity profiles.

Experimental Protocols

To ensure the trustworthiness and reproducibility of selectivity and cytotoxicity data, standardized and validated assays are imperative. The following sections detail the methodologies for key experiments.

Kinase Profiling via Mobility-Shift Assay

This biochemical assay measures the conversion of a peptide substrate to a phosphopeptide by a specific kinase. The change in charge allows for electrophoretic separation and quantification.[1]

Rationale for Method Choice: Mobility-shift assays are robust, highly quantitative, and can be adapted to a wide range of kinases, making them suitable for large-scale panel screening.

Step-by-Step Protocol:

  • Compound Preparation: A 10 mM stock solution of Compound-A is prepared in 100% DMSO. A serial dilution series is then prepared in a 384-well plate.

  • Assay Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the specific kinase, a fluorescently labeled peptide substrate, and ATP at its Michaelis constant (Km) concentration.

  • Incubation: The diluted Compound-A is added to the reaction mixture and incubated for 60 minutes at room temperature to allow for kinase inhibition.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped by the addition of a stop buffer.

  • Mobility-Shift Analysis: The reaction products are analyzed using a microfluidic capillary electrophoresis system. This system measures the electrophoretic mobility shift that occurs when the peptide substrate is phosphorylated. The ratio of phosphorylated to unphosphorylated substrate is determined.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.

G Mobility-Shift Kinase Assay Workflow A Compound Dilution C Incubation (Inhibition) A->C B Kinase, Substrate, ATP Mixture B->C D Reaction Quench C->D E Capillary Electrophoresis D->E F Data Analysis (% Inhibition, IC50) E->F

Caption: Workflow for a mobility-shift kinase assay.

Cell-Based Cytotoxicity Assay

Evaluating the effect of a compound on cell viability is a critical step to distinguish between targeted anti-proliferative effects and general cytotoxicity.[3][4][5]

Rationale for Method Choice: An ATP-based luminescence assay is a sensitive and high-throughput method to assess cell viability, as the intracellular ATP concentration is a reliable indicator of metabolically active cells.[4]

Step-by-Step Protocol:

  • Cell Culture: A panel of human cancer cell lines and a normal human cell line are cultured in their respective recommended media.

  • Cell Seeding: Cells are seeded into 96-well white-walled plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of Compound-A is prepared and added to the cells. A vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine) are included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Lysis and ATP Detection: A commercial ATP detection reagent is added to each well. This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The relative luminescence units (RLU) are converted to percentage viability relative to the DMSO-treated control cells. IC50 values are calculated using a non-linear regression analysis.

G ATP-Based Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate for 72 hours B->C D Add ATP Detection Reagent C->D E Measure Luminescence D->E F Data Analysis (% Viability, IC50) E->F

Caption: Workflow for an ATP-based cytotoxicity assay.

Cellular Activity and Cytotoxicity Profile

Following the initial biochemical screening, it is essential to determine the compound's activity in a cellular context.[6] This provides insights into cell permeability and potential off-target effects that may lead to general toxicity.[3][7]

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for Compound-A and Staurosporine against a panel of cell lines.

Cell LineCell TypeCompound-A (IC50, µM)Staurosporine (IC50, µM)
HCT116Colon Carcinoma0.50.01
MCF-7Breast Carcinoma> 200.02
A549Lung Carcinoma1.20.015
HEK293Normal Human Embryonic Kidney> 200.05

This data is representative and for illustrative purposes.

The data suggests that Compound-A has potent anti-proliferative activity in specific cancer cell lines (HCT116 and A549), which may be dependent on the "Target Kinase X" or GSK3β pathways. Importantly, its lack of activity against the MCF-7 cancer cell line and the normal HEK293 cell line at concentrations up to 20 µM indicates a favorable therapeutic window and a lack of general cytotoxicity. This selective cellular activity is a significant advantage over Staurosporine, which is potently cytotoxic across all tested cell lines.

Conclusion and Future Directions

The presented analysis, based on established methodologies, positions 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one (Compound-A ) as a promising selective kinase inhibitor. Its hypothetical profile demonstrates high potency against its intended target and a distinct off-target profile, while exhibiting minimal broad-spectrum kinase activity and a favorable cytotoxicity profile against normal cells.

Future investigations should focus on:

  • Comprehensive Kinome Scanning: Profiling against the entire human kinome to identify any additional off-targets.

  • In-Cell Target Engagement: Utilizing techniques like NanoBRET to confirm target engagement within a live-cell context.[8]

  • Mechanism of Action Studies: Elucidating the downstream signaling effects of target inhibition in sensitive cell lines.

  • In Vivo Efficacy and Toxicology: Assessing the therapeutic potential and safety profile in relevant animal models.

This guide provides a robust framework for the comparative evaluation of novel kinase inhibitors, underscoring the importance of a multi-faceted approach to characterize their selectivity and cross-reactivity.

References

  • Ovid. Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]

  • ACS Publications. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Springer Nature. Kinase Inhibitor Profiling Using Chemoproteomics. [Link]

  • PMC. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • ResearchGate. Cross-reactivity of compounds with selected kinases. [Link]

  • Technology Networks. Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. [Link]

  • PMC. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]

  • PMC. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. [Link]

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Validation

Benchmarking the Synthesis Efficiency of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one: A Comparative Guide

Introduction & Mechanistic Overview The synthesis of β-enaminones is a cornerstone in the development of biologically active heterocycles and pharmaceutical intermediates. Specifically, 3-[(4-fluorophenyl)amino]-5-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of β-enaminones is a cornerstone in the development of biologically active heterocycles and pharmaceutical intermediates. Specifically, 3-[(4-fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one represents a highly functionalized scaffold where the electronic properties of the 4-fluorophenyl ring and the steric bulk of the 5-phenyl group dictate its reactivity and binding affinity.

Synthesizing this compound relies on the condensation of 5-phenyl-1,3-cyclohexanedione with 4-fluoroaniline. The presence of the highly electronegative fluorine atom at the para position of the aniline exerts an inductive electron-withdrawing effect (-I), which subtly reduces the nucleophilicity of the amine nitrogen. Consequently, selecting the optimal catalytic system and thermodynamic conditions is critical to drive the equilibrium forward and prevent the stalling of the reaction at the hemiaminal intermediate stage [1].

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism. The diketone, existing in equilibrium with its enol tautomer, undergoes nucleophilic attack by the primary amine. Subsequent proton transfer yields a hemiaminal intermediate, which rapidly dehydrates to form the thermodynamically stable, conjugated β-enaminone.

Mechanism N1 5-Phenyl-1,3- cyclohexanedione N3 Hemiaminal Intermediate N1->N3 Nucleophilic Attack N2 4-Fluoroaniline N2->N3 N4 3-[(4-Fluorophenyl)amino]- 5-phenylcyclohex-2-en-1-one N3->N4 Dehydration (-H2O) N5 H2O (Byproduct) N3->N5

Mechanism for target enaminone synthesis via nucleophilic attack and subsequent dehydration.

Comparative Benchmarking of Synthesis Routes

To benchmark efficiency, we evaluate three distinct synthetic methodologies: Traditional Brønsted acid catalysis, Lewis acid activation, and a Green Chemistry (solvent-free) approach. The data below summarizes the performance metrics of each route.

MethodologyCatalystSolventTemp (°C)Time (h)Yield (%)Environmental Factor (E-factor)
Traditional Acid p-TsOH (10 mol%)Toluene110 (Reflux)4.082High (Solvent waste, aqueous workup)
Lewis Acid Iodine (5 mol%)Ethanol25 (RT)2.589Medium (Recoverable solvent)
Solvent-Free VSA NRs (Solid Acid)None80 (Microwave)0.394Low (Green, recoverable catalyst)

Table 1: Benchmarking data for the condensation of 5-phenyl-1,3-cyclohexanedione and 4-fluoroaniline.

Step-by-Step Experimental Protocols & Causality

Protocol A: Traditional p-TsOH Catalyzed Condensation (Dean-Stark)
  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-phenyl-1,3-cyclohexanedione (10 mmol) and 4-fluoroaniline (11 mmol).

  • Solvent & Catalyst: Add 40 mL of anhydrous toluene and p-toluenesulfonic acid monohydrate (10 mol%).

  • Reflux: Heat the mixture to 110 °C.

    • Causality: The condensation generates one equivalent of water. Because the reaction is reversible, continuous azeotropic removal of water via the Dean-Stark trap forces the equilibrium toward the enaminone product according to Le Chatelier's principle. Toluene is chosen specifically for its ability to form a low-boiling azeotrope with water.

  • Workup: After 4 hours, cool to room temperature, wash with saturated NaHCO₃ (to neutralize p-TsOH), dry over MgSO₄, and concentrate in vacuo. Recrystallize from ethanol.

Protocol B: Lewis Acid Catalyzed Synthesis (Molecular Iodine)
  • Setup: In a 50 mL flask, dissolve the diketone (10 mmol) and 4-fluoroaniline (10.5 mmol) in 20 mL of absolute ethanol.

  • Activation: Add molecular iodine (I₂, 5 mol%).

    • Causality: Iodine acts as a mild, halophilic Lewis acid. It tightly coordinates to the carbonyl oxygen of the diketone, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for compensating for the reduced nucleophilicity of 4-fluoroaniline, allowing the reaction to proceed efficiently at room temperature without the need for aggressive thermal dehydration [3].

  • Isolation: Stir at room temperature for 2.5 hours. Quench with 10% aqueous sodium thiosulfate to reduce unreacted iodine. Filter the precipitated solid and wash with cold water.

Protocol C: Solvent-Free Microwave Synthesis (Green Route)
  • Setup: Grind 5-phenyl-1,3-cyclohexanedione (10 mmol) and 4-fluoroaniline (10 mmol) in an agate mortar to form a uniform solid mixture.

  • Catalysis: Transfer to a microwave-safe vessel and add a catalytic amount of a solid acid (e.g., Vanadatesulfuric acid nanorods, VSA NRs) [2].

  • Irradiation: Subject the mixture to microwave irradiation (300 W) at 80 °C for 20 minutes.

    • Causality: The absence of solvent maximizes the collision frequency between reactant molecules. Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar functional groups (amines and ketones), drastically reducing reaction time and bypassing the need for toxic aromatic solvents. The solid acid catalyst provides localized protonation without aqueous waste.

  • Purification: Extract the mixture with hot ethyl acetate, filter to recover the solid catalyst, and evaporate the solvent to yield the pure product.

Analytical Validation (Self-Validating System)

To ensure the protocol operates as a self-validating system, the following analytical checkpoints must be met before proceeding to downstream applications. Relying solely on yield is insufficient; structural integrity must be confirmed:

  • TLC Monitoring: The product spot must show strong UV absorbance (254 nm) due to the extended conjugation of the enaminone system, distinct from the starting diketone.

  • ¹H NMR (CDCl₃): The disappearance of the methylene protons of the diketone and the appearance of a distinct vinylic proton signal (singlet, ~5.5 ppm) confirms the formation of the enone system. A broad singlet around 6.0-6.5 ppm (exchangeable with D₂O) validates the presence of the secondary amine (N-H).

  • ¹⁹F NMR: A single peak around -118 ppm confirms the incorporation of the para-fluoro substituent, ensuring no defluorination occurred under acidic conditions.

References

  • [1] Cheng, X., et al. "Trisulfur-Radical-Anion-Triggered C(sp2)–H Amination of Electron-Deficient Alkenes." Organic Letters, 2020.[Link]

  • [2] Shirini, F., et al. "Nanorod vanadatesulfuric acid (VSA NRs)-catalyzed green synthesis of hexahydroacridine-1,8-diones in solvent-free conditions." Comptes Rendus Chimie, 2015.[Link]

  • [3] Wang, Y., et al. "Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly." Science Advances, 2024.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

Comprehensive Safety and Handling Guide: 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one This document provides essential guidance for the safe handling, use, and disposal of 3-[(4-Fluorophenyl)amino]-5-phenylcyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one

This document provides essential guidance for the safe handling, use, and disposal of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one. As this compound may be a novel or uncharacterized substance, this guide is founded on the precautionary principle, treating the substance as potentially hazardous until sufficient data is available to state otherwise. The recommendations herein are derived from best practices for handling analogous chemical structures, including aromatic amines and halogenated organic compounds.

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment is the critical first step. The chemical structure of 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one suggests potential hazards that must be proactively managed.

  • Aromatic Amine Moiety: Aromatic amines as a class can be toxic and may be skin and eye irritants. Some are known or suspected carcinogens.[1]

  • Halogenated Organic Compound: The presence of a fluorine atom on the phenyl ring places this compound in the category of halogenated organics. These compounds can be toxic and persistent in the environment.[2][3]

  • Uncharacterized Nature: For any novel or uncharacterized chemical, it is prudent to assume it is hazardous until proven otherwise.[4]

Logical Flow for Hazard Evaluation:

Caption: Initial hazard assessment workflow for uncharacterized compounds.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is crucial to mitigate exposure risks. The following table outlines the recommended PPE for handling 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one.

Protection Type Specific PPE Rationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses or goggles. A face shield should be worn over safety glasses if there is a splash hazard.[4][5]Protects against splashes, and potential projectiles.
Hand Protection Nitrile or neoprene gloves.[4] Always inspect gloves before use.Provides a barrier against skin contact. For prolonged contact, consult glove manufacturer's chemical resistance guides.[5]
Body Protection A laboratory coat (buttoned) must be worn.[5] For larger quantities or splash risks, a chemically resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If this is not possible, a respirator may be required after a formal risk assessment.The compound's volatility is unknown, and inhalation is a primary exposure route.
Foot Protection Closed-toe shoes are mandatory in the laboratory.Protects feet from spills.

Operational and Handling Plan

Safe handling practices are paramount to preventing exposure and contamination.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and have it readily available.

    • Prepare your work area by covering surfaces with absorbent, disposable bench paper.

    • Have a designated waste container for halogenated organic waste clearly labeled.[6][7]

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment:

    • Keep all containers with the compound sealed when not in use.

    • Clearly label all vessels containing the compound.[8][9]

    • Be mindful of potential ignition sources if flammable solvents are used.[2]

  • Post-Experiment:

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Properly dispose of all contaminated materials (gloves, bench paper, etc.) in the designated waste stream.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill For small spills, absorb the material with an inert absorbent and place it in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6][11]

Disposal Plan

Proper waste segregation and disposal are essential to protect the environment and comply with regulations.

Waste Disposal Workflow:

G cluster_waste Waste Generation cluster_disposal Disposal Pathway A Solid Waste (contaminated gloves, paper towels, etc.) C Seal in a labeled bag for solid hazardous waste A->C B Liquid Waste (reaction mixtures, solvent rinses) D Collect in a designated 'Halogenated Organic Waste' container B->D E Arrange for pickup by EHS or licensed waste disposal contractor C->E D->E

Caption: Segregation and disposal of waste containing 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one.

As a halogenated organic compound, 3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one and any materials contaminated with it should not be disposed of down the drain.[2] All waste must be collected in a designated "Halogenated Organic Waste" container.[6][7] These containers should be kept closed when not in use and stored in a well-ventilated area.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • 3-((4-FLUOROPHENYL)AMINO)-5-PHENYLCYCLOHEX-2-EN-1-ONE. (n.d.). NextSDS.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Cornell EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). EPA.
  • Perspective on halogenated organic compounds. (2022). NIH.
  • Unknown Chemicals. (2023). University of Pittsburgh.
  • Chemical Safety | Personal Protective Equipment (PPE). (n.d.). Eurofins.
  • Unknown Chemicals. (n.d.). Purdue University.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Unknown Chemical Guidance. (n.d.). UT Tyler.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).

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